Egfr T790M/L858R/ack1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20ClN7O |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[3-[[6-chloro-2-[(1-ethylpyrazol-4-yl)amino]quinazolin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H20ClN7O/c1-3-20(31)25-15-6-5-7-16(11-15)26-21-18-10-14(23)8-9-19(18)28-22(29-21)27-17-12-24-30(4-2)13-17/h3,5-13H,1,4H2,2H3,(H,25,31)(H2,26,27,28,29) |
InChI Key |
FCHNDUSRWAGJES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC(=CC=C4)NC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of EGFR/ACK1-IN-1 on EGFR T790M/L858R-mutant Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). The secondary T790M "gatekeeper" mutation, often co-occurring with the primary activating L858R mutation, is a primary driver of resistance to first and second-generation EGFR TKIs.[1][2] While third-generation inhibitors like osimertinib are effective against T790M, resistance eventually emerges through various mechanisms, necessitating novel therapeutic strategies. This document details the mechanism of action of EGFR T790M/L858R/ACK1-IN-1 , a novel dual inhibitor targeting both the mutant EGFR and Activated Cdc42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in oncogenic signaling and drug resistance.[3][4]
Core Concepts: EGFR T790M/L858R and ACK1 Signaling
The EGFR L858R/T790M Double Mutant
The landscape of EGFR-mutated NSCLC is defined by specific genetic alterations that dictate therapeutic response and failure.
-
EGFR L858R: This is a primary "activating" mutation in exon 21 of the EGFR gene.[5][6] It leads to ligand-independent activation of the receptor's tyrosine kinase domain, promoting downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which drive cell proliferation and survival.[7] Tumors with this mutation are initially highly sensitive to first-generation TKIs (e.g., gefitinib, erlotinib).
-
EGFR T790M: This secondary mutation in exon 20 is the most common mechanism of acquired resistance, accounting for up to 60% of cases after treatment with first or second-generation TKIs.[1] The substitution of threonine with a bulkier methionine at position 790, the "gatekeeper" residue, is thought to sterically hinder the binding of these inhibitors.[8] More critically, the T790M mutation increases the kinase's affinity for ATP, restoring it to near wild-type levels and making it more difficult for ATP-competitive inhibitors to be effective.[9][10]
ACK1 (TNK2): A Node in Oncogenic Signaling
Activated Cdc42 Kinase 1 (ACK1), encoded by the TNK2 gene, is a non-receptor tyrosine kinase that has emerged as a critical transducer of oncogenic signals.[4][11]
-
Function: ACK1 integrates signals from multiple receptor tyrosine kinases, including EGFR, HER2, and MERTK.[12] It is involved in cell survival, proliferation, and migration.
-
Mechanism in Cancer: Aberrant ACK1 activation is implicated in numerous cancers. It can promote tumor growth by phosphorylating and activating key signaling molecules, most notably AKT, a central node in the cell survival pathway.[11][13] Its role downstream or parallel to EGFR makes it a compelling target for overcoming resistance, as its activation can provide an escape route for cancer cells when EGFR is inhibited.
Mechanism of Action: this compound
This compound is a small molecule designed as a dual inhibitor to simultaneously block the catalytic activities of both mutant EGFR and ACK1.[3] This dual-targeting approach aims to prevent the bypass signaling that can lead to resistance when only a single pathway is inhibited.
The core mechanism involves competitive binding at the ATP pocket of both kinases, preventing their autophosphorylation and the subsequent phosphorylation of downstream substrates. By inhibiting both EGFR T790M/L858R and ACK1, the inhibitor effectively shuts down two major inputs into the pro-survival AKT pathway, leading to potent anti-proliferative and anti-tumor activity.[3][13]
Signaling Pathway Inhibition
The following diagram illustrates the targeted signaling pathways and the points of inhibition by this compound.
Caption: Dual inhibition of mutant EGFR and ACK1 by ack1-IN-1.
Quantitative Data
The inhibitory potency of this compound was determined through biochemical kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its dual activity against both target kinases.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| This compound | EGFR T790M/L858R | 23 | [3] |
| This compound | ACK1 | 263 | [3] |
Experimental Protocols
The characterization of a dual kinase inhibitor like ack1-IN-1 involves a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC₅₀ values of the inhibitor against its target kinases.
Objective: To quantify the concentration of ack1-IN-1 required to inhibit 50% of the enzymatic activity of recombinant EGFR T790M/L858R and ACK1 kinases.
Methodology:
-
Reagents: Recombinant human EGFR T790M/L858R and ACK1 kinase, biotinylated peptide substrate (e.g., PTP1B (Tyr66) for EGFR), ATP, and the test inhibitor (ack1-IN-1).[14]
-
Procedure: a. A reaction mixture is prepared containing the kinase, the peptide substrate, and a kinase buffer (e.g., 60 mM HEPES-NaOH, 5 mM MgCl₂, 5 mM MnCl₂).[14] b. The inhibitor is serially diluted to a range of concentrations and added to the reaction wells. c. The enzymatic reaction is initiated by adding a defined concentration of ATP (often near the Kₘ value for the kinase). d. The mixture is incubated at room temperature for a set period (e.g., 30-60 minutes) to allow for substrate phosphorylation. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like DELFIA® (time-resolved fluorescence) with a phospho-tyrosine specific antibody or radiometric assays measuring ³²P-ATP incorporation.[14]
-
Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.
Cell Viability Assay (MTS/MTT)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring the EGFR T790M/L858R mutation (e.g., NCI-H1975 cells).
Objective: To determine the anti-proliferative effect of ack1-IN-1 on NSCLC cells.
Methodology:
-
Cell Culture: NCI-H1975 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of ack1-IN-1 for a specified duration (e.g., 72 hours).
-
Measurement: After incubation, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active metabolism convert the MTS into a formazan product, which is soluble and results in a color change.
-
Quantification: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to vehicle-treated control cells, and an IC₅₀ value for cell growth inhibition is determined.
The following diagram outlines the general workflow for a cell-based assay.
Caption: General workflow for a cell viability assay.
Western Blot Analysis
This technique is used to confirm target engagement and assess the inhibitor's effect on downstream signaling pathways.
Objective: To detect changes in the phosphorylation status of EGFR, ACK1, and downstream effectors like AKT in response to treatment with ack1-IN-1.
Methodology:
-
Cell Lysis: Cancer cells (e.g., H1975) are treated with ack1-IN-1 for a defined period (e.g., 2-6 hours). Following treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-EGFR (Tyr1068), anti-p-ACK1, anti-p-AKT (Ser473), and total protein controls like anti-EGFR, anti-ACK1, anti-AKT, and anti-β-actin). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The band intensity indicates the protein level. A reduction in the phosphorylated form of the target proteins in treated samples compared to controls demonstrates effective inhibition.
Conclusion
The dual inhibitor this compound represents a rational therapeutic strategy designed to combat acquired resistance in EGFR-mutant NSCLC. By simultaneously targeting both the primary oncogenic driver (mutant EGFR) and a key resistance-associated signaling node (ACK1), this compound has the potential to produce a more durable and robust anti-tumor response. The mechanism of action, supported by biochemical and cellular data, involves the direct inhibition of both kinases, leading to a shutdown of critical downstream pro-survival pathways. Further pre-clinical and clinical evaluation is warranted to establish its therapeutic utility in overcoming TKI resistance.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mahajannlab.wustl.edu [mahajannlab.wustl.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. media.cellsignal.com [media.cellsignal.com]
The Discovery and Development of Dual EGFR/ACK1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in oncology, with several approved inhibitors effectively used in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] EGFR, a receptor tyrosine kinase, plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] However, the efficacy of EGFR inhibitors is often limited by the development of acquired resistance.
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a significant player in cancer progression and drug resistance.[3][4][5] ACK1 is involved in various cellular processes, including cell survival, proliferation, and migration.[3][4] Notably, ACK1 can be activated downstream of EGFR and other receptor tyrosine kinases, and its signaling can contribute to resistance to EGFR-targeted therapies.[6][7] The dual inhibition of both EGFR and ACK1, therefore, presents a promising strategy to enhance therapeutic efficacy and overcome resistance mechanisms. This technical guide provides an in-depth overview of the discovery and development of dual EGFR/ACK1 inhibitors, covering key signaling pathways, drug discovery workflows, and detailed experimental protocols.
EGFR and ACK1 Signaling Pathways and Their Crosstalk
EGFR signaling is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, activating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
ACK1 acts as a signaling hub, integrating signals from multiple receptor tyrosine kinases, including EGFR.[8] Upon EGFR activation, ACK1 can be recruited and activated, subsequently phosphorylating its own substrates, including AKT at Tyr176, thereby promoting cell survival in a PI3K-independent manner.[7] This represents a key mechanism of crosstalk where ACK1 activation can sustain pro-survival signaling even in the presence of EGFR inhibitors. The interplay between these two kinases underscores the rationale for their simultaneous inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahajannlab.wustl.edu [mahajannlab.wustl.edu]
The Role of ACK1 in Osimertinib Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance remains a major clinical challenge. Emerging evidence points to the non-receptor tyrosine kinase, Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, as a key mediator of osimertinib resistance. This technical guide provides an in-depth overview of the role of ACK1 in this resistance mechanism, summarizing key experimental findings, detailing relevant research protocols, and visualizing the underlying signaling pathways. The presented data underscores the potential of co-targeting ACK1 as a promising therapeutic strategy to delay and overcome osimertinib resistance in EGFR-mutant NSCLC.
Introduction: The Challenge of Osimertinib Resistance
Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing and T790M resistance mutations.[1] Despite its initial efficacy, a majority of patients eventually develop acquired resistance through various mechanisms. These can be broadly categorized as on-target alterations, such as the emergence of new EGFR mutations (e.g., C797S), or off-target mechanisms, which involve the activation of bypass signaling pathways.[2] One such critical bypass pathway that has garnered significant attention is driven by the activation of ACK1.[3][4]
ACK1: A Key Player in Osimertinib Resistance
ACK1 is a non-receptor tyrosine kinase that acts as a downstream effector of several receptor tyrosine kinases, including EGFR.[3] Studies have shown that ACK1 levels are frequently elevated in osimertinib-resistant NSCLC cells.[3] This upregulation can be a consequence of osimertinib treatment itself, suggesting an adaptive response by the cancer cells.[3] Activated ACK1 can then drive downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, promoting cell survival, proliferation, and ultimately, resistance to osimertinib.[3]
Mechanism of ACK1-Mediated Osimertinib Resistance
The proposed mechanism for ACK1's role in osimertinib resistance involves its ability to sustain pro-survival signaling independently of direct EGFR activation. When EGFR is inhibited by osimertinib, cancer cells can upregulate ACK1, which then takes over the role of activating downstream pathways essential for their growth and survival. This bypass mechanism renders the cells less dependent on EGFR signaling and, consequently, resistant to osimertinib's therapeutic effects.
Figure 1: ACK1 signaling in osimertinib resistance.
Experimental Evidence for the Role of ACK1
A substantial body of preclinical evidence supports the critical role of ACK1 in osimertinib resistance. Both genetic (shRNA-mediated knockdown) and pharmacological inhibition of ACK1 have been shown to re-sensitize resistant cells to osimertinib.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the combination of ACK1 inhibitors with osimertinib.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (nM) | Fold Change in Sensitivity |
| PC9 | Osimertinib | ~20-70 | - |
| PC9-OsiR | Osimertinib | >5000 | >70-fold increase |
| H1975 | Osimertinib + (R)-9b (1 µM) | Synergistic effect noted | Not explicitly quantified |
| HCC827 | Osimertinib + (R)-9b (1 µM) | Synergistic effect noted | Not explicitly quantified |
(Data partially derived from multiple sources indicating synergistic effects without explicit IC50 values for the combination in all cases)[3][5]
Table 2: Induction of Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| PC-9 | DMSO | ~5% |
| PC-9 | Osimertinib (5 nM) | ~15% |
| PC-9 | (R)-9b (1 µM) | ~10% |
| PC-9 | Osimertinib (5 nM) + (R)-9b (1 µM) | ~40% |
| HCC827 | DMSO | ~5% |
| HCC827 | Osimertinib (5 nM) | ~20% |
| HCC827 | (R)-9b (1 µM) | ~15% |
| HCC827 | Osimertinib (5 nM) + (R)-9b (1 µM) | ~55% |
(Approximate values interpreted from graphical data)[3]
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment | Tumor Growth |
| PC-9 | Osimertinib (15 mg/kg/day) | Initial inhibition followed by regrowth after 30 days |
| PC-9 | Osimertinib + (R)-9b | Delayed tumor regrowth compared to osimertinib alone |
| Osimertinib-Resistant Tumors | Osimertinib + (R)-9b | Reduction in tumor size |
(Qualitative summary of in vivo findings)[3]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of ACK1-mediated osimertinib resistance.
Generation of Osimertinib-Resistant Cell Lines
Figure 2: Workflow for generating resistant cell lines.
-
Cell Culture: Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Initial Exposure: Treat the parental cells with a low concentration of osimertinib (e.g., 10-50 nM).
-
Dose Escalation: Gradually increase the concentration of osimertinib in the culture medium as the cells develop tolerance and resume proliferation. This process can take several months.
-
Maintenance: Once a resistant population is established that can proliferate in a high concentration of osimertinib (e.g., 1-2 µM), maintain the cell line in this concentration to ensure the stability of the resistant phenotype.
-
Validation: Confirm the resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 of osimertinib in the resistant line versus the parental line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of osimertinib, an ACK1 inhibitor, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ACK1, p-ACK1, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the indicated drugs for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 NSCLC cells into the flanks of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Treatment: Randomize the mice into treatment groups: vehicle control, osimertinib alone, ACK1 inhibitor alone, and the combination of osimertinib and the ACK1 inhibitor. Administer drugs via oral gavage or intraperitoneal injection according to the established dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens.
Conclusion and Future Directions
The evidence strongly suggests that ACK1 is a crucial mediator of acquired resistance to osimertinib in EGFR-mutant NSCLC. The upregulation of ACK1 provides a bypass signaling route that allows cancer cells to evade the inhibitory effects of osimertinib. Preclinical studies have demonstrated that co-targeting ACK1 with a specific inhibitor can effectively delay the onset of resistance and re-sensitize resistant tumors to osimertinib.
These findings have significant implications for drug development professionals. The development of potent and selective ACK1 inhibitors for clinical use is a high-priority area of research. Furthermore, the design of clinical trials investigating the combination of osimertinib with ACK1 inhibitors in patients with EGFR-mutant NSCLC, both in the first-line setting to prevent resistance and in the setting of acquired resistance, is warranted. Further research is also needed to identify reliable biomarkers that can predict which patients are most likely to benefit from this combination therapy. Ultimately, targeting ACK1 represents a promising and innovative strategy to improve the long-term efficacy of osimertinib and enhance outcomes for patients with EGFR-mutant NSCLC.
References
- 1. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The EGFR T790M/L858R Mutation: A Comprehensive Technical Guide to its Signaling Pathway and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule that, when mutated, can drive the growth of non-small cell lung cancer (NSCLC). The L858R mutation in exon 21 is a common activating mutation that sensitizes tumors to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of these inhibitors is often limited by the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20.[1] This double mutation, EGFR T790M/L858R, poses a significant clinical challenge. This technical guide provides an in-depth overview of the EGFR T790M/L858R signaling pathway, quantitative data on inhibitor efficacy, and detailed experimental protocols for its study.
The Molecular Mechanism of T790M-Mediated Resistance
The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 of the EGFR kinase domain. This substitution has two primary consequences that lead to TKI resistance:
-
Steric Hindrance: The bulkier methionine residue at the "gatekeeper" position sterically hinders the binding of first- and second-generation TKIs, such as gefitinib and erlotinib, to the ATP-binding pocket of the EGFR kinase domain.[2]
-
Increased ATP Affinity: The T790M mutation increases the affinity of the EGFR kinase domain for ATP.[3] This heightened ATP binding outcompetes the ATP-competitive first- and second-generation inhibitors, rendering them less effective.
The EGFR T790M/L858R Signaling Pathway
The EGFR T790M/L858R mutant receptor, like other activated EGFR variants, signals through several key downstream pathways to promote cell proliferation, survival, and migration. The primary signaling cascades initiated by the autophosphorylation of the receptor upon dimerization include:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Upon activation, EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.
-
MAPK/ERK Pathway: This pathway is a central regulator of cell growth, differentiation, and survival. Activated EGFR leads to the recruitment of adaptor proteins like Grb2, which activates the Ras/Raf/MEK/ERK signaling cascade.[4]
-
JAK/STAT Pathway: The JAK/STAT pathway can also be activated by EGFR, leading to the transcription of genes involved in cell survival and proliferation.
The constitutive activation of these pathways by the EGFR T790M/L858R mutant drives uncontrolled tumor growth and resistance to apoptosis.
Quantitative Data on Inhibitor Efficacy
The development of third-generation EGFR TKIs, such as osimertinib, has revolutionized the treatment of NSCLC harboring the T790M resistance mutation. These inhibitors are designed to potently and selectively inhibit EGFR mutants while sparing the wild-type (WT) receptor, thereby reducing toxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various EGFR TKIs against cell lines expressing WT EGFR, EGFR L858R, and the double mutant EGFR T790M/L858R.
| Inhibitor (Generation) | EGFR WT (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M/L858R (IC50, nM) | Reference |
| Gefitinib (1st) | >10,000 | 12 | >10,000 | [5] |
| Erlotinib (1st) | ~200 | 7-12 | >10,000 | [5] |
| Afatinib (2nd) | ~10 | 0.3-0.8 | 57-165 | [5] |
| Osimertinib (3rd) | ~500 | 13 | 5-13 | [5] |
| Rociletinib (3rd) | ~200 | ~50 | 23-37 | [5] |
Experimental Protocols
Generation of a Stable Cell Line Expressing EGFR T790M/L858R
This protocol describes the generation of a stable cell line expressing the EGFR T790M/L858R double mutant using lentiviral transduction.
Materials:
-
HEK293T cells for lentivirus production
-
Recipient cell line (e.g., Ba/F3, A549)
-
Lentiviral vector encoding EGFR T790M/L858R with a selectable marker (e.g., puromycin resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and packaging/envelope plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Transduction of Recipient Cells:
-
Seed the recipient cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 8 µg/mL).
-
Add the viral supernatant to the cells.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determined by a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies appear.
-
-
Expansion and Validation:
-
Expand the resistant colonies.
-
Validate the expression of the EGFR T790M/L858R mutant by Western blotting and Sanger sequencing.[6]
-
Western Blot Analysis of EGFR Pathway Activation
This protocol details the procedure for analyzing the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with inhibitors or stimuli as required.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.[7]
-
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol describes two common methods for assessing the effect of EGFR inhibitors on cell viability.
MTT Assay:
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EGFR inhibitor for the desired time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.[8]
CellTiter-Glo Luminescent Cell Viability Assay:
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EGFR inhibitor for the desired time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Conclusion
The EGFR T790M/L858R mutation represents a key mechanism of acquired resistance to first- and second-generation EGFR TKIs in NSCLC. A thorough understanding of its signaling pathway and the development of potent and selective third-generation inhibitors have significantly improved patient outcomes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biology of this important mutation and to develop novel therapeutic strategies to overcome drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the molecular mechanism of enhanced tumor activity of the EGFR variant T790M/L858R using melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. OUH - Protocols [ous-research.no]
- 10. ch.promega.com [ch.promega.com]
ACK1 Signaling in Non-Small Cell Lung Cancer: A Technical Guide
An In-depth Examination of a Promising Therapeutic Target for Researchers, Scientists, and Drug Development Professionals
Abstract
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical player in the pathogenesis of non-small cell lung cancer (NSCLC). Its role as an oncogene is increasingly recognized, with evidence pointing to its involvement in key cellular processes that drive tumor growth, metastasis, and resistance to therapy.[1][2] This technical guide provides a comprehensive overview of ACK1 signaling in NSCLC, detailing its molecular mechanisms, downstream effectors, and its interplay with other critical pathways. We present a synthesis of the current understanding of ACK1's role in NSCLC, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of NSCLC and develop novel therapeutic strategies targeting the ACK1 pathway.
Introduction to ACK1 Signaling
ACK1 is a cytoplasmic tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs), including EGFR, PDGFR, and HER2, thereby acting as a central node in cellular signaling.[2][3] Its activation is triggered by extracellular growth factors, leading to its autophosphorylation and subsequent phosphorylation of a multitude of downstream substrates.[2] In the context of NSCLC, the ACK1 signaling pathway is frequently dysregulated, contributing to the malignant phenotype.
Genetic alterations of the ACK1 gene, located on chromosome 3q29, such as amplification and mutation, are observed in a significant percentage of NSCLC cases.[4][5] This genetic amplification often correlates with increased ACK1 mRNA and protein expression, which has been linked to poor prognosis in NSCLC patients.[1][6]
The Oncogenic Role of ACK1 in NSCLC
The oncogenic functions of ACK1 in NSCLC are multifaceted, impacting cell proliferation, survival, migration, and invasion. Mechanistically, ACK1 exerts its pro-tumorigenic effects through the activation of several key signaling pathways.
Downstream Signaling Pathways
RNA-sequencing and gene set enrichment analysis have revealed that ACK1 signaling significantly impacts the following pathways in NSCLC:
-
PI3K/AKT Pathway: ACK1 can directly phosphorylate AKT at Tyr176, leading to its activation in a PI3K-independent manner.[2] This promotes cell survival and proliferation.
-
MAPK Pathway: ACK1 has been shown to regulate the MAPK signaling cascade, a critical pathway involved in cell growth and differentiation.[1][2]
-
Wnt Signaling Pathway: Dysregulation of the Wnt pathway is a hallmark of many cancers, and ACK1 has been implicated in its modulation in NSCLC.[1][2]
Crosstalk with EGFR Signaling and Therapy Resistance
A crucial aspect of ACK1 signaling in NSCLC is its intricate crosstalk with the Epidermal Growth Factor Receptor (EGFR) pathway. ACK1 can be activated downstream of EGFR and also appears to play a role in EGFR trafficking and degradation.[7][8]
Furthermore, ACK1 activation has been identified as a mechanism of acquired resistance to third-generation EGFR inhibitors like osimertinib.[7] Inhibition of ACK1 has been shown to synergize with osimertinib to suppress the growth of EGFR-mutant NSCLC cells and delay the emergence of resistance, highlighting its potential as a therapeutic target to overcome drug resistance.[7]
Role in Metastasis
ACK1 promotes the migration and invasion of NSCLC cells, key processes in metastasis.[6] This is, in part, mediated by its influence on the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties.
Quantitative Data on ACK1 in NSCLC
The following tables summarize key quantitative findings from various studies on ACK1 in NSCLC, providing a snapshot of its clinical relevance and therapeutic potential.
| Parameter | Finding | Cell Lines/Patient Cohort | Reference |
| ACK1 Gene Amplification | 28.5% of lung squamous cell carcinomas in TCGA database | TCGA Lung Cancer Cohort | [7] |
| ACK1 mRNA Expression | Significantly elevated in lung cancer tissues compared to normal tissues | Oncomine Databases & TCGA Lung Cancer Cohort | [1][2] |
| Correlation with Survival | High ACK1 expression is inversely correlated with the survival of NSCLC patients. | NSCLC Patient Cohorts | [6] |
Table 1: ACK1 Expression and Clinical Significance in NSCLC. This table summarizes the frequency of ACK1 gene amplification and its elevated expression in NSCLC, along with its correlation with patient survival.
| Inhibitor | Effect | NSCLC Cell Lines | Reference |
| Dasatinib | Increased sensitivity to AKT (MK-2206) and MEK (selumetinib) inhibitors. | A549, H23, H358 | [1][2] |
| (R)-9b | Synergized with osimertinib to inhibit cell growth and enhance apoptosis. | PC-9, HCC827 | [7] |
| Bosutinib | Downregulated migration and invasion of KRAS mutant NSCLC cells. | Not specified | [9] |
| AIM-100 | Reduced colony formation and cell proliferation, promoted apoptosis. | A549 | [9] |
Table 2: Preclinical Efficacy of ACK1 Inhibitors in NSCLC. This table highlights the effects of various ACK1 inhibitors on NSCLC cell lines, demonstrating their potential in combination therapies and as standalone agents.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key aspects of ACK1 signaling and common experimental workflows.
Figure 1: ACK1 Signaling Pathways in NSCLC. This diagram illustrates the central role of ACK1 in integrating signals from various receptor tyrosine kinases (RTKs) to activate downstream pathways like PI3K/AKT, MAPK, and Wnt, ultimately promoting cell proliferation, survival, metastasis, and therapy resistance in non-small cell lung cancer.
Figure 2: Experimental Workflow for Studying ACK1 Inhibition. This flowchart outlines a typical experimental workflow to investigate the effects of ACK1 inhibitors on non-small cell lung cancer (NSCLC) cells, encompassing in vitro assays for proliferation and migration, protein analysis via Western blot, and in vivo tumor growth studies using xenograft models.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate ACK1 signaling in NSCLC.
ACK1 Knockdown using shRNA
Objective: To specifically silence the expression of ACK1 in NSCLC cells to study its function.
Materials:
-
NSCLC cell line (e.g., A549)
-
Lentiviral vectors encoding shRNA against ACK1 (and a non-targeting control shRNA)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Polybrene
-
Puromycin (for selection)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Quantitative real-time PCR (qRT-PCR) system and reagents
-
Western blot reagents
Protocol:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C or use immediately.
-
Transduction of NSCLC Cells: Seed A549 cells in 6-well plates. The following day, infect the cells with the lentiviral particles in the presence of polybrene (typically 8 µg/mL) to enhance infection efficiency.
-
Selection: 24 hours post-infection, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration to select for successfully transduced cells.
-
Validation of Knockdown: After selection, expand the cells and validate the knockdown efficiency at both the mRNA level (using qRT-PCR) and protein level (using Western blot analysis).
Western Blot Analysis for Phosphorylated Proteins
Objective: To detect the phosphorylation status of ACK1 and its downstream targets (e.g., AKT) as a measure of pathway activation.
Materials:
-
Protein lysates from treated and untreated NSCLC cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ACK1, anti-ACK1, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Transwell Migration and Invasion Assay
Objective: To assess the effect of ACK1 modulation on the migratory and invasive capabilities of NSCLC cells.
Materials:
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (as a chemoattractant)
-
Crystal violet stain
-
Cotton swabs
-
Microscope
Protocol:
-
Preparation of Inserts: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts are used uncoated.
-
Cell Seeding: Resuspend NSCLC cells in serum-free medium and seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random microscopic fields to determine the average number of migrated/invaded cells.
In Vivo Xenograft Model
Objective: To evaluate the effect of ACK1 inhibitors on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NSCLC cells (e.g., A549, PC-9)
-
Matrigel (optional, to enhance tumor take rate)
-
ACK1 inhibitor and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the ACK1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study (based on tumor size limits or a pre-defined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Future Directions and Conclusion
The accumulating evidence strongly supports ACK1 as a compelling therapeutic target in NSCLC. Its central role in driving key oncogenic processes and its involvement in therapy resistance underscore its clinical relevance. Future research should focus on several key areas:
-
Development of Selective ACK1 Inhibitors: While some multi-kinase inhibitors show activity against ACK1, the development of highly selective and potent ACK1 inhibitors is crucial to minimize off-target effects and maximize therapeutic efficacy. The novel inhibitor (R)-9b shows promise in this regard.[7]
-
Combination Therapies: Given the complex and interconnected nature of cancer signaling, combination therapies targeting ACK1 and other key pathways (e.g., EGFR, PI3K/AKT, MEK) are likely to be more effective than monotherapy.[1][2]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to ACK1-targeted therapies will be essential for the clinical translation of these agents.
-
Understanding the Role in the Tumor Microenvironment: Further investigation into the interplay between ACK1 signaling and the tumor immune microenvironment could open up new avenues for combination therapies with immune checkpoint inhibitors.[4]
References
- 1. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 3. Suppression of non-small cell lung cancer migration and invasion by hsa-miR-486-5p via the TGF-β/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell Migration and Invasion Assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Targeting of EGFR (T790M/L858R) and ACK1 with ack1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). A key mechanism of this resistance involves the activation of bypass signaling pathways, with hyperphosphorylation of Activated CDC42-associated kinase 1 (ACK1) emerging as a critical contributor.[1] This technical guide provides an in-depth overview of a novel dual inhibitor, designated as EGFR T790M/L858R/ACK1-IN-1 (also referred to as compound 21a ), designed to overcome this resistance by simultaneously targeting both the mutant EGFR (L858R/T790M) and ACK1.[1]
Chemical Structure and Properties of ack1-IN-1 (Compound 21a)
The dual inhibitor, N-(3-((6-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)quinazolin-7-yl)oxy)phenyl)acrylamide, was identified as a potent agent against both EGFRL858R/T790M and ACK1.[1]
Chemical Structure:
A summary of the key chemical and pharmacological properties of ack1-IN-1 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(3-((6-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)quinazolin-7-yl)oxy)phenyl)acrylamide | [1] |
| Molecular Formula | C29H29ClN6O2 | [1] |
| Molecular Weight | 545.03 g/mol | [1] |
| IC50 (EGFRL858R/T790M) | 23 nM | [1][2] |
| IC50 (ACK1) | 263 nM | [1][2] |
Mechanism of Action and Signaling Pathway
The EGFR T790M/L858R double mutation confers resistance to earlier generation EGFR TKIs. Upon activation, the mutant EGFR triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and migration. ACK1, a non-receptor tyrosine kinase, can act as a downstream effector of EGFR and also contributes to resistance by activating pro-survival signals, including the AKT pathway.[3][4]
The dual inhibitor ack1-IN-1 is designed to occupy the ATP-binding pockets of both EGFRL858R/T790M and ACK1, thereby inhibiting their kinase activity.[1] This dual inhibition is intended to provide a more comprehensive blockade of oncogenic signaling and overcome the resistance mediated by ACK1 hyperactivation.
Experimental Protocols
Synthesis of ack1-IN-1 (Compound 21a)
The synthesis of N-(3-((6-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)quinazolin-7-yl)oxy)phenyl)acrylamide involves a multi-step process. A generalized synthetic scheme is presented below. For detailed procedures, including reaction conditions and purification methods, please refer to the supporting information of Wang et al., J. Med. Chem. 2024, 67(4), 2777-2801.[1]
In Vitro Kinase Inhibition Assay
The inhibitory activity of ack1-IN-1 against EGFRL858R/T790M and ACK1 can be determined using a variety of in vitro kinase assay formats, such as radiometric or fluorescence-based methods. A general workflow for a fluorescence-based assay is outlined below.
Protocol Outline:
-
Plate Preparation: Dispense assay buffer into a 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of ack1-IN-1 to the wells.
-
Enzyme Addition: Add the purified recombinant EGFRL858R/T790M or ACK1 kinase to the wells.
-
Initiation of Reaction: Add a mixture of the appropriate substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., fluorescence) proportional to the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of ack1-IN-1 on cancer cell lines, such as H1975 (harboring the EGFR L858R/T790M mutation), can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of ack1-IN-1 and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis
To confirm the on-target activity of ack1-IN-1 in a cellular context, western blotting can be performed to assess the phosphorylation status of EGFR, ACK1, and their downstream effectors like AKT.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with ack1-IN-1 for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of EGFR, ACK1, and AKT. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Conclusion
The dual inhibitor ack1-IN-1 (compound 21a ) represents a promising strategy to overcome acquired resistance to third-generation EGFR TKIs in NSCLC. Its ability to concurrently inhibit the mutant EGFR and the ACK1 bypass signaling pathway provides a robust approach to suppressing tumor cell proliferation and survival. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this and similar dual-targeting agents.
References
- 1. Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFRL858R/T790M/ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of EGFR T790M/L858R and ACK1-IN-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the in silico methodologies used to model the binding interaction between the epidermal growth factor receptor (EGFR) double mutant T790M/L858R and the ACK1 inhibitor, ACK1-IN-1. This document outlines the signaling context, experimental protocols for computational modeling, and data presentation standards.
Introduction: The Challenge of Acquired Resistance in EGFR-Targeted Cancer Therapy
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy, the emergence of acquired resistance mutations, such as the T790M "gatekeeper" mutation, often in combination with the primary L858R mutation, poses a significant therapeutic challenge.[3][4]
The T790M mutation is known to increase the affinity of the EGFR kinase domain for ATP, reducing the potency of ATP-competitive inhibitors.[5] This necessitates the exploration of novel therapeutic strategies, including the investigation of inhibitors targeting related signaling pathways that may offer alternative avenues for intervention. One such avenue involves the Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase that has been shown to interact with and modulate EGFR signaling.[6][7] Understanding the potential for ACK1 inhibitors, such as ACK1-IN-1, to bind to and possibly modulate the activity of drug-resistant EGFR mutants is therefore of considerable interest.
This technical guide outlines a computational workflow to investigate the binding of ACK1-IN-1 to the EGFR T790M/L858R double mutant, providing a framework for the rational design of next-generation inhibitors.
Signaling Pathways
EGFR Signaling Cascade
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[1][8]
ACK1 Signaling and Crosstalk with EGFR
ACK1 is a non-receptor tyrosine kinase that acts as a signaling hub for various receptor tyrosine kinases, including EGFR.[6][9] It can be activated by EGFR and, in turn, can phosphorylate and activate downstream effectors such as AKT, promoting cell survival independently of the PI3K pathway.[9] There is evidence of crosstalk where ACK1 can regulate EGFR degradation.[6][7]
In Silico Modeling Workflow
The following workflow outlines the key steps for modeling the binding of ACK1-IN-1 to the EGFR T790M/L858R double mutant.
Experimental Protocols
Preparation of EGFR T790M/L858R Structure
-
Structure Retrieval: Obtain the crystal structure of the human EGFR T790M/L858R kinase domain. A suitable starting structure is PDB ID: 7OXB.[10]
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding study.
-
Add hydrogen atoms, considering the appropriate protonation states of ionizable residues at physiological pH (e.g., using H++ web server).
-
Assign partial charges using a standard force field (e.g., AMBER ff14SB).
-
Energy minimize the structure to relieve any steric clashes.
-
Preparation of ACK1-IN-1 Ligand
-
Structure Generation: Obtain the 2D structure of ACK1-IN-1 from a chemical database (e.g., PubChem).
-
3D Conversion and Optimization:
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method.
-
Assign partial charges (e.g., Gasteiger charges).
-
Molecular Docking
-
Grid Box Definition: Define a grid box centered around the ATP-binding site of the EGFR kinase domain. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Docking with AutoDock Vina:
-
Pose Selection: Analyze the predicted binding poses. The best pose is typically selected based on the lowest binding energy and favorable interactions with key residues in the binding site. This pose will be used as the starting point for molecular dynamics simulations.
Molecular Dynamics (MD) Simulations
-
System Solvation: Place the selected protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system.
-
Minimization and Equilibration:
-
Perform an initial energy minimization of the solvent and ions, keeping the protein-ligand complex restrained.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure (NPT) conditions to ensure the correct density.
-
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) to allow for adequate sampling of the conformational space of the complex.
MM/PBSA Binding Free Energy Calculation
-
Trajectory Extraction: Extract snapshots from the stable part of the MD trajectory.
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where each free energy term is calculated as:
G = E_MM + G_solv - TΔS
-
E_MM: Molecular mechanics energy (internal, van der Waals, and electrostatic).
-
G_solv: Solvation free energy (polar and non-polar contributions).
-
TΔS: Entropic contribution (can be estimated using methods like normal mode analysis, though often omitted for relative binding energy comparisons due to high computational cost and potential for large errors).[13]
-
Data Presentation
Quantitative data from the in silico modeling should be summarized in a clear and concise table to facilitate comparison and interpretation.
| Parameter | Value | Unit | Method |
| Molecular Docking | |||
| Binding Affinity | -8.5 (Example) | kcal/mol | AutoDock Vina |
| MM/PBSA | |||
| van der Waals Energy (ΔE_vdW) | -45.2 (Example) | kcal/mol | MM/PBSA |
| Electrostatic Energy (ΔE_elec) | -20.8 (Example) | kcal/mol | MM/PBSA |
| Polar Solvation Energy (ΔG_pol) | 30.5 (Example) | kcal/mol | MM/PBSA |
| Non-Polar Solvation Energy (ΔG_nonpol) | -5.1 (Example) | kcal/mol | MM/PBSA |
| Binding Free Energy (ΔG_bind) | -40.6 (Example) | kcal/mol | MM/PBSA |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Conclusion
The in silico modeling workflow detailed in this guide provides a robust framework for investigating the binding of ACK1-IN-1 to the drug-resistant EGFR T790M/L858R double mutant. By combining molecular docking and more rigorous free energy calculation methods like MM/PBSA, researchers can gain valuable insights into the potential of novel inhibitors to overcome acquired resistance in EGFR-driven cancers. The findings from such studies can guide the rational design and optimization of next-generation therapeutics.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic pipeline of protein structure selection for computer‐aided drug discovery: A case study on T790M/L858R mutant EGFR structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Somatic mutation in the ACK1 ubiquitin association domain enhances oncogenic signaling through EGFR regulation in renal cancer derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. biomolmd.org [biomolmd.org]
- 14. amber.tkanai-lab.org [amber.tkanai-lab.org]
- 15. MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group [blopig.com]
An In-depth Technical Guide to the Target Validation of ack1-IN-1 in EGFR T790M/L858R-mutant Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, often driven by mechanisms beyond the initial EGFR mutations, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). One such resistance pathway involves the hyperactivation of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. This guide provides a comprehensive technical overview of the preclinical validation of a novel dual inhibitor, ack1-IN-1 (compound 21a) , which simultaneously targets the resistant EGFR T790M/L858R mutant and ACK1. This document details the quantitative efficacy of the inhibitor, outlines the experimental protocols for its validation, and visualizes the intricate signaling pathways and experimental workflows involved.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR) is a well-defined molecular subset of the disease. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance. Third-generation TKIs, such as osimertinib, were developed to overcome this resistance mechanism and have become a standard of care. However, resistance to these agents inevitably develops through various mechanisms, including the activation of bypass signaling pathways.
One such bypass track involves the non-receptor tyrosine kinase ACK1 (TNK2). Aberrant activation of ACK1 has been implicated in promoting cancer progression and can contribute to acquired resistance to EGFR inhibitors. Therefore, a therapeutic strategy involving the dual inhibition of both the mutant EGFR and ACK1 presents a promising approach to overcome this resistance and improve therapeutic outcomes.
This guide focuses on the preclinical target validation of ack1-IN-1 , a potent dual inhibitor of EGFR with the L858R/T790M mutations and ACK1.
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies on ack1-IN-1, demonstrating its potency and efficacy in relevant cellular models.
Table 1: In Vitro Kinase Inhibitory Activity of ack1-IN-1
| Target Kinase | IC50 (nM) |
| EGFR L858R/T790M | 23[1] |
| ACK1 | 263[1] |
Table 2: Anti-proliferative Activity of ack1-IN-1 in NSCLC Cell Lines
| Cell Line | Relevant Mutations | IC50 (nM) |
| H1975 | EGFR L858R/T790M | Data not available |
| AZDR (Osimertinib-resistant) | EGFR L858R/T790M, ACK1 hyperactivation | Data not available |
Table 3: In Vivo Antitumor Efficacy of ack1-IN-1 in an AZDR Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | 0 |
| ack1-IN-1 | Data not available | Significant antitumor effects observed |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental procedures involved in the validation of ack1-IN-1.
EGFR and ACK1 Signaling in Drug Resistance
The diagram below depicts the signaling cascade initiated by the constitutively active EGFR L858R/T790M mutant and the role of ACK1 hyperactivation in driving resistance to EGFR inhibitors. ack1-IN-1 is shown to dually inhibit both kinases, thereby blocking downstream pro-survival signaling.
Caption: Dual inhibition of mutant EGFR and ACK1 by ack1-IN-1.
Experimental Workflow for In Vitro Target Validation
This workflow outlines the key in vitro experiments performed to validate the efficacy of ack1-IN-1.
Caption: Workflow for in vitro validation of ack1-IN-1.
Experimental Workflow for In Vivo Target Validation
This diagram illustrates the process of evaluating the in vivo antitumor activity of ack1-IN-1 using a xenograft mouse model.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Assay of Egfr T790M/L858R/ack1-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of EGFR T790M/L858R/ack1-IN-1 , a dual inhibitor of the drug-resistant Epidermal Growth Factor Receptor (EGFR) mutant and Activated Cdc42-associated kinase 1 (ACK1). The protocols outlined below cover biochemical kinase assays, cell-based phosphorylation analysis, and cell viability assessment.
Introduction
The emergence of the T790M "gatekeeper" mutation in conjunction with the activating L858R mutation in the EGFR kinase domain confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] ACK1 (also known as TNK2) is a non-receptor tyrosine kinase that has been implicated in cancer cell survival and proliferation, and its hyperactivation can contribute to acquired resistance to EGFR-TKIs.[3][4] The compound this compound (also referred to as compound 21a in recent literature) is a novel dual inhibitor designed to target both the resistant EGFR mutant and the ACK1 kinase, offering a potential strategy to overcome this resistance mechanism.[3][4]
These protocols provide a framework for researchers to independently assess the potency and cellular effects of this dual inhibitor.
Data Presentation
The inhibitory activity of this compound is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Target Kinase | IC50 (nM) | Reference |
| EGFRL858R/T790M | 23 | [3][4][5] |
| ACK1 | 263 | [3][4][5] |
Signaling Pathway Overview
The diagram below illustrates the signaling pathways affected by the dual inhibition of EGFR and ACK1. Both receptors can activate the pro-survival PI3K/AKT pathway, highlighting the rationale for dual targeting.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of this compound.
Experimental Protocols
Biochemical Kinase Assay (Continuous-Read Fluorescent)
This protocol is for determining the IC50 value of the inhibitor against purified EGFR T790M/L858R and ACK1 kinases.
Materials:
-
Purified recombinant EGFR (T790M/L858R) enzyme (e.g., BPS Bioscience #40350)
-
Purified recombinant ACK1 enzyme
-
Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT
-
ATP solution
-
Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)
-
This compound, serially diluted in 100% DMSO
-
384-well, white, non-binding surface microtiter plates
-
Fluorescence plate reader with excitation/emission wavelengths of 360/485 nm
Procedure:
-
Prepare 10x stocks of the kinase, ATP, and peptide substrate in the Kinase Reaction Buffer.
-
Add 0.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the appropriate kinase (e.g., 3 nM final concentration for EGFR T790M/L858R) to each well.[6]
-
Pre-incubate the plate at 27°C for 30 minutes.
-
Prepare the reaction mix by combining the ATP (e.g., 20-50 µM final concentration) and peptide substrate (e.g., 5 µM final concentration) in Kinase Reaction Buffer.[6]
-
Initiate the kinase reaction by adding 45 µL of the reaction mix to each well.
-
Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence every ~70 seconds for 30-120 minutes.[6]
-
Calculate the initial velocity (slope of the linear portion of the fluorescence vs. time curve) for each reaction.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitor's ability to block EGFR autophosphorylation in a cellular context. The NCI-H1975 cell line, which endogenously expresses the EGFR L858R/T790M mutant, is recommended.[2]
Materials:
-
NCI-H1975 cells
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Low-serum medium (0.1% FBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.3% (w/v) Triton X-100, 5 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails.[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068)
-
Rabbit anti-total EGFR
-
Rabbit anti-phospho-ACK1 (e.g., Tyr284)
-
Rabbit anti-total ACK1
-
Rabbit anti-phospho-AKT (e.g., Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate NCI-H1975 cells in 6-well plates and grow to ~90% confluency.
-
Serum-starve the cells by incubating in low-serum medium for 16-18 hours.
-
Treat the cells with various concentrations of this compound (or DMSO) in low-serum medium for 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold Lysis Buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and loading controls.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
NCI-H1975 cells
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
White-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed NCI-H1975 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Ensure the final DMSO concentration does not exceed 0.5%. Include wells with DMSO only as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFRL858R/T790M/ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Dual EGFR/ACK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) and activated Cdc42-associated kinase 1 (ACK1, also known as TNK2) are critical signaling proteins implicated in the proliferation and survival of cancer cells. EGFR is a well-established target in oncology, while ACK1 has emerged as a key node in signaling pathways that contribute to therapeutic resistance. Dual inhibition of both EGFR and ACK1 presents a promising strategy to overcome resistance to single-agent EGFR inhibitors and enhance anti-tumor efficacy.
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of dual EGFR/ACK1 inhibitors. The included methodologies cover the assessment of cell viability, apoptosis, and cell cycle progression, as well as target engagement and downstream signaling modulation.
Data Presentation: Inhibitor Activity
The following table summarizes the inhibitory activities of representative compounds against EGFR and ACK1 kinases and their effects on cancer cell lines. This data is crucial for comparing the potency and selectivity of different dual inhibitors.
| Compound | Target(s) | Assay Type | IC50 / GI50 | Cell Line(s) | Reference |
| Bosutinib | ACK1, Src/Abl | Biochemical Kinase Assay | 2.7 nM (for ACK1) | - | [1] |
| Various | Cell Viability | Not specified | NSCLC cell panel | [1] | |
| (R)-9b | ACK1 | Biochemical Kinase Assay | 56 nM | - | [1] |
| ACK1 | Cell Viability | < 2 µM | Human cancer cell lines | [1] | |
| Dasatinib | ACK1, Src/Abl | Biochemical Kinase Assay | < 5 nM (for ACK1 autophosphorylation) | LNCaP | [1] |
| AL776 | EGFR, c-Src | Biochemical Kinase Assay | 0.12 µM (for EGFR), 3 nM (for c-Src) | - | [2] |
| EGFR, c-Src | Cell Viability | 2-4 fold stronger than gefitinib or dasatinib | 4T1, MDA-MB-231 | [2] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of dual EGFR/ACK1 inhibitors, it is essential to visualize their impact on the relevant signaling pathways and the general workflow for their evaluation.
Caption: EGFR and ACK1 Signaling Pathways.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Cell Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A549, H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Dual EGFR/ACK1 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the dual EGFR/ACK1 inhibitor in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.[3]
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Dual EGFR/ACK1 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the dual EGFR/ACK1 inhibitor at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Dual EGFR/ACK1 inhibitor
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the dual EGFR/ACK1 inhibitor for 24-48 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect the phosphorylation status of EGFR, ACK1, and downstream signaling proteins like AKT, providing a direct measure of target engagement and pathway inhibition.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Dual EGFR/ACK1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pACK1, anti-ACK1, anti-pAKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat with the dual EGFR/ACK1 inhibitor for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vitro Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR and ACK1 kinases.
Materials:
-
Recombinant human EGFR and ACK1 enzymes
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Dual EGFR/ACK1 inhibitor
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader
Protocol:
-
Prepare serial dilutions of the dual EGFR/ACK1 inhibitor.
-
In a 384-well plate, add the inhibitor, recombinant kinase, and substrate in kinase buffer.[4]
-
Initiate the kinase reaction by adding ATP.[4]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).[4]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).[4]
-
Read the luminescence on a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
References
- 1. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target modulation by a kinase inhibitor engineered to induce a tandem blockade of the epidermal growth factor receptor (EGFR) and c-Src: the concept of type III combi-targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
Application Notes and Protocols for Determining the IC50 of ACK1-IN-1 against EGFR T790M/L858R
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC). The L858R mutation in the kinase domain is a common activating mutation that sensitizes tumors to EGFR tyrosine kinase inhibitors (TKIs). However, a secondary mutation, T790M, often referred to as the "gatekeeper" mutation, confers resistance to many first and second-generation EGFR TKIs.[2]
ACK1 (Activated Cdc42-associated kinase 1), a non-receptor tyrosine kinase, has emerged as another important player in cancer progression and drug resistance.[3][4] Hyperactivation of ACK1 can contribute to acquired resistance to EGFR TKIs.[5] Therefore, dual inhibition of both EGFR T790M/L858R and ACK1 presents a promising therapeutic strategy to overcome this resistance.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of ACK1-IN-1, a dual inhibitor of EGFR T790M/L858R and ACK1.[5][6] The IC50 value is a critical parameter for evaluating the potency of an inhibitor. Two primary methods are described: a biochemical assay to measure direct enzymatic inhibition and a cell-based assay to assess the compound's effect on cell viability.
Data Presentation
The following table summarizes the reported inhibitory activities of ACK1-IN-1 against its target kinases.
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR T790M/L858R | 23 | Biochemical |
| ACK1 | 263 | Biochemical |
Data sourced from a study on dual inhibitors of EGFR L858R/T790M and ACK1.[5][6]
Signaling Pathway
The diagram below illustrates the signaling pathways involving EGFR and ACK1. EGFR activation triggers downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival.[7][8] ACK1 can be activated by receptor tyrosine kinases like EGFR and also independently contribute to pro-survival signaling, for instance, through the activation of AKT.[4][9]
EGFR and ACK1 Signaling Pathways
Experimental Protocols
Protocol 1: Biochemical IC50 Determination using a Luminescent Kinase Assay
This protocol describes a method to determine the IC50 of ACK1-IN-1 against purified EGFR T790M/L858R enzyme using a luminescent kinase assay, such as the Kinase-Glo® Max assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant human EGFR T790M/L858R enzyme
-
ACK1-IN-1 compound
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of ACK1-IN-1 in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) of the compound in DMSO. A typical starting concentration for the dilution series might be 1 mM.
-
Reaction Setup:
-
Add 5 µL of kinase reaction buffer to each well of a white, opaque plate.
-
Add 1 µL of the serially diluted ACK1-IN-1 or DMSO (for control wells) to the appropriate wells.
-
Add 2 µL of a solution containing the EGFR T790M/L858R enzyme and the substrate in kinase reaction buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution (the concentration should be at the Km for the enzyme) in kinase reaction buffer to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® Max reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data using the high signal (DMSO control, 0% inhibition) and low signal (no enzyme or high concentration of a known inhibitor, 100% inhibition) wells.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[10]
-
Protocol 2: Cell-Based IC50 Determination using a Luminescent Cell Viability Assay
This protocol outlines the determination of the IC50 of ACK1-IN-1 in a relevant cancer cell line endogenously expressing or engineered to express the EGFR T790M/L858R mutation (e.g., NCI-H1975 cells). The CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the number of viable cells by quantifying ATP.[11][12]
Materials:
-
NCI-H1975 cell line (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
ACK1-IN-1 compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
DMSO
-
Sterile, white, opaque 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the NCI-H1975 cells.
-
Seed the cells into a white, opaque 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of ACK1-IN-1 in cell culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ACK1-IN-1 or vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the number of viable cells.
-
Normalize the data using the vehicle control (DMSO, 0% inhibition) and a control for 100% inhibition (e.g., a high concentration of a cytotoxic agent or no cells).
-
Plot the normalized percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for IC50 determination.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFRL858R/T790M/ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 9. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH - Protocols [ous-research.no]
Application Notes and Protocols: Western Blot Analysis of p-EGFR and p-ACK1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes, leading to autophosphorylation and the activation of downstream signaling pathways.[1][2] Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase, is also implicated in cellular signaling, linking receptor tyrosine kinases to downstream effectors that regulate cell growth and motility.[3] Dysregulation of both EGFR and ACK1 signaling is associated with tumorigenesis, making them attractive targets for cancer therapy.[3][4] This document provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of EGFR (p-EGFR) and ACK1 (p-ACK1) following treatment with specific inhibitors.
Signaling Pathway Overview
EGFR and ACK1 are key components of signaling networks that control cell fate. The diagram below illustrates a simplified signaling pathway involving these kinases.
Caption: EGFR and ACK1 Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for analyzing p-EGFR and p-ACK1 inhibition.
References
- 1. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Ack1 (Tyr284) Antibody (#3138) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Inducing Apoptosis in H1975 Cells (EGFR T790M/L858R) with an ACK1 Inhibitor
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). The L858R mutation is a common activating mutation, while the T790M "gatekeeper" mutation often arises as a mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] The NCI-H1975 cell line, harboring both the L858R and T790M mutations, serves as a critical in vitro model for studying TKI resistance.[3][4][5]
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a key oncogenic driver in various cancers, including NSCLC.[6][7] ACK1 is implicated in promoting cell survival, proliferation, and metastasis through the activation of pro-survival signaling pathways such as PI3K/AKT and MAPK/ERK.[6][8] Its inhibition has been shown to induce cell cycle arrest and apoptosis.[9] This document provides detailed protocols for utilizing an ACK1 inhibitor, exemplified by ack1-IN-1, to induce apoptosis in H1975 cells and outlines the underlying signaling pathways.
Signaling Pathway Overview
In H1975 cells, the dual EGFR T790M/L858R mutations lead to constitutive activation of downstream pro-survival pathways. ACK1 functions as a crucial signaling node that integrates signals from receptor tyrosine kinases to these same pathways.[8] The oncogenic activity of ACK1 is often driven by gene amplification or overexpression in cancer cells.[7][10]
Targeting ACK1 presents a strategic approach to disrupt these survival signals. An ACK1 inhibitor, such as ack1-IN-1, blocks the kinase activity of ACK1, thereby preventing the phosphorylation and activation of its downstream effectors like AKT. This inhibition disrupts the pro-survival signaling cascade, ultimately shifting the cellular balance towards apoptosis. The combination of an ACK1 inhibitor with a third-generation EGFR TKI (e.g., Osimertinib) has been shown to synergistically enhance apoptosis in EGFR-mutant NSCLC cells.[11]
Data Presentation
The inhibition of ACK1 in H1975 cells is expected to suppress key pro-survival signals and induce apoptotic markers. The following table summarizes the anticipated qualitative and quantitative outcomes based on studies using ACK1 inhibitors in this, or similar, EGFR-mutant cell lines.[11][12]
| Experimental Readout | Control (Vehicle) | ack1-IN-1 Treatment | Combination (ack1-IN-1 + EGFR-TKI) |
| Cell Viability (MTT/MTS Assay) | 100% | Decrease | Significant Decrease |
| Apoptosis (Annexin V Positive Cells) | Baseline | Increase | Synergistic Increase |
| Phospho-AKT (Ser473) | +++ | + | +/- |
| Phospho-ERK (Thr202/Tyr204) | +++ | ++ | + |
| Cleaved Caspase-3 | - | ++ | +++ |
| Cleaved Caspase-8 | - | + | ++ |
| Cleaved PARP | - | ++ | +++ |
| +/- indicates minimal to no activity; + to +++ indicates a qualitative scale of increasing activity/presence. |
Experimental Protocols
Protocol 1: H1975 Cell Culture and Treatment
This protocol describes the standard procedure for maintaining and treating H1975 cells with an ACK1 inhibitor.
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
ack1-IN-1 (or other ACK1 inhibitor)
-
DMSO (vehicle control)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seeding: For experiments, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Seed cells at a density of 2 x 10⁵ cells/well in 6-well plates (for Western Blot or Flow Cytometry) or 5 x 10³ cells/well in 96-well plates (for viability assays).
-
Adherence: Allow cells to adhere for 24 hours.
-
Treatment: Prepare a stock solution of ack1-IN-1 in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Replace the medium in each well with the medium containing the inhibitor or DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[13][14][15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes permeable to PI.[14][16]
Materials:
-
Treated cells from Protocol 1
-
FITC Annexin V Apoptosis Detection Kit (or equivalent)
-
1X Annexin V Binding Buffer
-
Propidium Iodide (PI) solution
-
FACS tubes
-
Flow Cytometer
Procedure:
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant from the corresponding well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. The different path of T790M-positive EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comprehensive Analysis of the Immune Implication of ACK1 Gene in Non-small Cell Lung Cancer [frontiersin.org]
- 8. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 9. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EGFR tyrosine kinase inhibitor HS-10182 increases radiation sensitivity in non-small cell lung cancers with EGFR T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell apoptosis assay [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry [ouci.dntb.gov.ua]
Application Notes and Protocols for In Vivo Xenograft Models of EGFR T790M/L858R with ACK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). While third-generation inhibitors like osimertinib are effective against T790M, acquired resistance remains a challenge. Activated CDC42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase, has been identified as a mediator of resistance to EGFR inhibitors. Dual inhibition of both EGFR with the T790M/L858R mutations and ACK1 presents a promising therapeutic strategy to overcome this resistance.
This document provides detailed application notes and protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of dual EGFR T790M/L858R and ACK1 inhibitors, specifically focusing on the compound designated as EGFR T790M/L858R/ACK1-IN-1 (also referred to as compound 21a in associated literature)[1].
Key Signaling Pathways
The signaling cascade initiated by the constitutively active EGFR T790M/L858R mutant promotes cell proliferation and survival. ACK1 can contribute to resistance by activating downstream pathways, such as the AKT pathway, independent of direct EGFR signaling. The dual inhibitor ACK1-IN-1 is designed to block both of these oncogenic drivers.
Figure 1: Dual inhibition of EGFR and ACK1 signaling pathways.
Experimental Protocols
Cell Line for Xenograft Model
The NCI-H1975 cell line is a widely used model for studying EGFR T790M/L858R-mutant NSCLC. These cells can be acquired from commercial cell banks. For studies focused on acquired resistance to third-generation EGFR inhibitors, an osimertinib-resistant cell line, such as the AZDR cell line, is highly relevant[1].
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains.
-
Age: 6-8 weeks.
-
Supplier: Reputable commercial vendors.
-
Acclimatization: Allow a minimum of one week for acclimatization before experimental procedures.
In Vivo Xenograft Establishment Workflow
Figure 2: Experimental workflow for the xenograft model.
Detailed Protocol for NCI-H1975 or AZDR Xenograft Model
-
Cell Preparation:
-
Culture NCI-H1975 or AZDR cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (Compound 21a) via oral gavage at the specified dose (e.g., 50 mg/kg daily)[1]. The vehicle control group should receive the same volume of the vehicle used to dissolve the compound.
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.
-
Euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting to assess target engagement (e.g., phosphorylation of EGFR and AKT).
-
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound and its in vivo anti-tumor efficacy in a xenograft model using the osimertinib-resistant AZDR cell line[1].
| Parameter | This compound (Compound 21a) |
| In Vitro Activity | |
| EGFR L858R/T790M IC50 | 23 nM |
| ACK1 IC50 | 263 nM |
| In Vivo Efficacy (AZDR Xenograft Model) | |
| Dose and Administration | 50 mg/kg, oral gavage, daily |
| Treatment Duration | 21 days |
| Tumor Growth Inhibition (TGI) | 75.8% |
| Body Weight Change | No significant change |
Conclusion
The dual inhibitor this compound demonstrates potent in vitro activity against its targets and significant tumor growth inhibition in a relevant in vivo xenograft model of osimertinib resistance[1]. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of this and similar compounds in preclinical settings. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing novel cancer therapeutics.
References
Application Notes and Protocols for Egfr T790M/L858R/ack1-IN-1 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), often driven by the T790M mutation, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). A novel strategy to overcome this resistance involves the dual inhibition of both EGFR with the L858R/T790M mutations and activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in oncogenic signaling and drug resistance. This document provides detailed application notes and protocols for the use of Egfr T790M/L858R/ack1-IN-1 , a potent dual inhibitor, in preclinical murine models. The information is based on the findings reported for the compound 21a in the Journal of Medicinal Chemistry by Wang et al. (2024).[1]
Compound Information
This compound (referred to as compound 21a in the source literature) is a dual-targeting agent with an aminoquinazoline scaffold. It demonstrates high inhibitory activity against both EGFRL858R/T790M and ACK1.[1]
| Target | IC50 |
| EGFRL858R/T790M | 23 nM[1] |
| ACK1 | 263 nM[1] |
| Table 1: In vitro inhibitory activity of this compound. |
In Vivo Dosing and Administration Protocol
The following protocol is for a xenograft mouse model of osimertinib-resistant NSCLC.
Animal Model
-
Species: BALB/c nude mice[1]
-
Age: 4-5 weeks old[1]
-
Cell Line for Xenograft: AZDR (osimertinib-resistant) cells[1]
Dosing and Administration
| Parameter | Details |
| Compound | This compound (Compound 21a) |
| Dosage | 50 mg/kg[1] |
| Administration Route | Intraperitoneal (i.p.) injection[1] |
| Frequency | Once daily[1] |
| Vehicle | 5% Kolliphor HS 15[1] |
| Treatment Duration | 15 days[1] |
| Table 2: Dosing and administration schedule for this compound in an AZDR xenograft model. |
Experimental Protocols
AZDR Xenograft Model Generation
-
Cell Culture: Culture AZDR cells in appropriate media until they reach the logarithmic growth phase.
-
Cell Harvest: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Implantation: Subcutaneously inject the cell suspension into the right flank of each BALB/c nude mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
In Vivo Efficacy Study
-
Group Allocation:
-
Vehicle control group
-
This compound (50 mg/kg) treatment group
-
-
Treatment: Administer the compound or vehicle daily via intraperitoneal injection for 15 days.
-
Monitoring:
-
Measure tumor volume every three days using calipers.
-
Monitor the body weight of the mice every three days as an indicator of toxicity.
-
-
Endpoint: At the end of the 15-day treatment period, euthanize the mice and excise the tumors for further analysis.
-
Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Compare the average tumor volume and body weight between the treatment and control groups.
-
Signaling Pathway and Experimental Workflow
EGFR and ACK1 Signaling Pathway
Figure 1: Simplified signaling pathway of EGFR and ACK1 and the points of inhibition by this compound.
In Vivo Experimental Workflow
Figure 2: Workflow for the in vivo efficacy study of this compound in a xenograft mouse model.
Expected Outcomes and Data Interpretation
In the study by Wang et al. (2024), compound 21a (this compound) demonstrated significant antitumor effects in the AZDR xenograft model.[1] Researchers can expect to see a notable reduction in tumor growth in the treatment group compared to the vehicle control group. Monitoring body weight is crucial, as significant weight loss can indicate toxicity of the compound at the administered dose. The original study reported good safety for compound 21a.[1]
Conclusion
This compound is a promising dual inhibitor for overcoming resistance to third-generation EGFR TKIs in NSCLC. The provided protocols offer a framework for conducting in vivo efficacy studies in relevant murine models. Adherence to these detailed methodologies will aid in the reproducible and rigorous preclinical evaluation of this and similar targeted therapies.
References
Application Note: Preclinical Pharmacokinetic Analysis of ack1-IN-1, a Novel EGFR T790M/L858R Inhibitor
Disclaimer: As of October 2025, there is no publicly available information regarding a compound specifically named "ack1-IN-1". The following application note is a representative example created for instructional purposes. The experimental protocols are based on established methodologies for the preclinical pharmacokinetic analysis of small molecule tyrosine kinase inhibitors. The presented data is hypothetical and intended to illustrate the proper formatting and interpretation of such results.
Introduction
The epidermal growth factor receptor (EGFR) is a critical target in the treatment of non-small cell lung cancer (NSCLC). Activating mutations, such as L858R, initially confer sensitivity to EGFR tyrosine kinase inhibitors (TKIs). However, the emergence of the secondary T790M "gatekeeper" mutation often leads to acquired resistance to first and second-generation TKIs. The compound EGFR T790M/L858R is a double mutant that presents a significant clinical challenge.
ack1-IN-1 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the EGFR T790M/L858R mutant kinase. This application note provides a detailed protocol for the preclinical pharmacokinetic (PK) analysis of ack1-IN-1 in a murine xenograft model. The objective of this study is to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of ack1-IN-1 to guide further preclinical and clinical development.
EGFR T790M/L858R Signaling Pathway
The EGFR T790M/L858R mutant exhibits ligand-independent autophosphorylation, leading to the constitutive activation of downstream pro-survival and proliferative signaling cascades.[1][2] Key pathways activated include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which drive tumor growth and resistance to apoptosis.[2][3][][5]
Experimental Protocols
In Vivo Pharmacokinetic Study
This protocol outlines a typical PK study in mice to determine key parameters following intravenous and oral administration.[6][7][8]
Animal Model:
-
Species: Female athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Model: Subcutaneous xenografts of NCI-H1975 human NSCLC cells, which endogenously express the EGFR T790M/L858R mutation.
Dosing Formulation:
-
Intravenous (IV): 2 mg/kg of ack1-IN-1 dissolved in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Oral (PO): 10 mg/kg of ack1-IN-1 suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water.
Experimental Procedure:
-
Mice are fasted overnight prior to dosing.
-
For the IV cohort (n=3 mice), ack1-IN-1 is administered via tail vein injection.
-
For the PO cohort (n=3 mice), ack1-IN-1 is administered by oral gavage.
-
Serial blood samples (~50 µL) are collected from the saphenous vein into EDTA-coated capillaries at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Blood samples are immediately centrifuged at 4°C (2000 x g for 10 minutes) to separate plasma.
-
Plasma samples are transferred to labeled tubes and stored at -80°C until bioanalysis.
Bioanalytical Method for Plasma Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative analysis of ack1-IN-1 in plasma.[9][10][11][12]
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 20 µL of plasma, add 80 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of ack1-IN-1).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Results
The plasma concentration-time data were analyzed using non-compartmental analysis. The key pharmacokinetic parameters for ack1-IN-1 are summarized in the table below.
Table 1: Pharmacokinetic Parameters of ack1-IN-1 in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀-t (ng·h/mL) | 2850 | 6840 |
| AUC₀-inf (ng·h/mL) | 2910 | 7050 |
| t½ (h) | 4.5 | 5.1 |
| CL (L/h/kg) | 0.69 | - |
| Vdss (L/kg) | 2.8 | - |
| F (%) | - | 48.4 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vdss: Volume of distribution at steady state.
-
F (%): Oral bioavailability.
Following a single 2 mg/kg intravenous dose, ack1-IN-1 showed moderate clearance and a volume of distribution suggesting good tissue penetration. After a 10 mg/kg oral dose, the compound was well-absorbed, reaching a maximum concentration at 2 hours. The oral bioavailability was calculated to be 48.4%, indicating good absorption from the gastrointestinal tract. The elimination half-life was approximately 5 hours for both routes of administration.
Conclusion
This application note details a robust methodology for the preclinical pharmacokinetic evaluation of ack1-IN-1, a novel inhibitor of EGFR T790M/L858R. The hypothetical data presented suggests that ack1-IN-1 possesses favorable drug-like properties, including good oral bioavailability and a half-life suitable for once or twice-daily dosing regimens. These findings support the continued investigation of ack1-IN-1 as a potential therapeutic agent for NSCLC patients with acquired resistance to EGFR TKIs.
References
- 1. Deciphering the molecular mechanism of enhanced tumor activity of the EGFR variant T790M/L858R using melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deciphering the molecular mechanism of enhanced tumor activity of the EGFR variant T790M/L858R using melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. EGFR mutated T790M + L858R | Abcam [abcam.com]
- 6. admescope.com [admescope.com]
- 7. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 8. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 9. Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jisciences.com [jisciences.com]
Application Notes and Protocols: Synthesis and Evaluation of EGFR T790M/L858R/ACK1 Dual Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The emergence of drug resistance is a significant challenge in cancer therapy. In non-small cell lung cancer (NSCLC), the epidermal growth factor receptor (EGFR) is a key therapeutic target. While tyrosine kinase inhibitors (TKIs) are effective, resistance often develops, frequently through secondary mutations like T790M in combination with the activating L858R mutation. Additionally, activation of alternative signaling pathways, such as the one mediated by Activated Cdc42-associated kinase 1 (ACK1), can contribute to acquired resistance to third-generation EGFR TKIs like osimertinib. Therefore, the development of dual inhibitors targeting both EGFR T790M/L858R and ACK1 presents a promising strategy to overcome this resistance. This document provides detailed protocols for the synthesis and evaluation of a potent dual inhibitor, herein referred to as EGFR T790M/L858R/ACK1-IN-1 (based on compound 21a), and its analogues.[1][2][3]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Analogues
| Compound ID | EGFR L858R/T790M IC50 (nM) | ACK1 IC50 (nM) | EGFR WT IC50 (nM) | Selectivity Index (WT/mutant) |
| This compound (21a) | 23 | 263 | >1000 | >43 |
| Osimertinib | 15 | - | 250 | 16.7 |
| Dasatinib | - | 2.7 | - | - |
| Compound 28f | 3.5 | - | 1290 | >368 |
Data compiled from multiple sources for comparative purposes. The data for this compound (21a) and compound 28f are from distinct studies.[1][2]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | EGFR Status | ACK1 Status | IC50 (µM) |
| H1975 | L858R/T790M | - | Potent Inhibition |
| MCF-7 | - | - | Potent Inhibition |
| AZDR (Osimertinib-resistant) | - | Hyperphosphorylated | Potent Inhibition |
Qualitative representation of data from the source.[1]
Experimental Protocols
I. Chemical Synthesis of this compound (Compound 21a)
This protocol describes the synthesis of a dual inhibitor with an aminoquinazoline scaffold. The synthesis involves a multi-step process starting from commercially available materials.
Materials:
-
2,4-dichloro-5,6-dimethylpyrimidine
-
(R)-tetrahydrofuran-3-amine
-
Substituted anilines
-
Palladium acetate (Pd(OAc)2)
-
X-Phos
-
Potassium phosphate (K3PO4)
-
Dioxane
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Intermediate 8. A mixture of 2,4-dichloro-5,6-dimethylpyrimidine and (R)-tetrahydrofuran-3-amine is reacted to selectively substitute one of the chlorine atoms. This reaction is typically carried out in a suitable solvent like isopropanol.
-
Step 2: Suzuki-Miyaura Coupling. The resulting intermediate from Step 1 is then subjected to a Suzuki-Miyaura coupling reaction with an appropriate boronic acid or ester. This step introduces the desired aryl group at the other chlorinated position of the pyrimidine ring.
-
Step 3: Buchwald-Hartwig Amination. The product from Step 2 is then coupled with the desired substituted aniline via a Buchwald-Hartwig amination reaction to yield the final compound, this compound. This reaction is catalyzed by a palladium catalyst such as Pd(OAc)2 with a suitable phosphine ligand like X-Phos.[4]
-
Purification: The final compound is purified using standard techniques such as column chromatography on silica gel. The purity and identity of the compound should be confirmed by analytical methods like HPLC, Mass Spectrometry, and NMR.
II. In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 values of the synthesized compounds against EGFR T790M/L858R and ACK1 kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[5][6][7]
Materials:
-
Recombinant human EGFR (T790M, L858R) and ACK1 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
III. Cell-Based Proliferation Assay
This protocol is to evaluate the anti-proliferative activity of the synthesized compounds in cancer cell lines. The MTS assay is a colorimetric method for assessing cell viability.[8][9]
Materials:
-
H1975 (EGFR L858R/T790M), MCF-7, and AZDR (osimertinib-resistant) cell lines
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
IV. Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of key proteins in the EGFR and ACK1 signaling pathways.
Materials:
-
H1975 or other relevant cell lines
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-EGFR, EGFR, p-ACK1, ACK1, p-AKT, AKT, p-ERK, and ERK
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: EGFR and ACK1 signaling pathways and the point of dual inhibition.
Caption: Overall experimental workflow from synthesis to biological evaluation.
References
- 1. Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFRL858R/T790M/ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Activity of Potent and Selective EGFR L858R/T790M Inhibitors and Identification of a Combination Therapy to Overcome Acquired Resistance in Models of Non-small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallographic Studies of EGFR T790M/L858R with Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallographic analysis of the drug-resistant Epidermal Growth Factor Receptor (EGFR) double mutant T790M/L858R in complex with novel inhibitors. This document is intended to serve as a valuable resource for researchers in structural biology and drug discovery focused on overcoming resistance in non-small cell lung cancer (NSCLC).
Introduction
The L858R mutation in the EGFR kinase domain is a primary driver of NSCLC, initially sensitizing tumors to tyrosine kinase inhibitors (TKIs). However, the subsequent acquisition of the T790M "gatekeeper" mutation confers broad resistance to first and second-generation TKIs, posing a significant clinical challenge.[1] The T790M mutation is thought to cause resistance by increasing the affinity of the kinase for ATP, rendering ATP-competitive inhibitors less effective.[1] Structural elucidation of the EGFR T790M/L858R double mutant in complex with novel inhibitors is crucial for the rational design of next-generation therapeutics that can overcome this resistance mechanism.
This document outlines the methodologies for protein expression, purification, crystallization, and X-ray diffraction of the EGFR T790M/L858R kinase domain, along with a summary of crystallographic data and inhibitory activities of recently developed compounds.
Data Presentation
Inhibitor Binding Affinities and Crystallographic Data
The following tables summarize the inhibitory potency and crystallographic data for several novel inhibitors in complex with the EGFR T790M/L858R mutant. This data provides a comparative view of the efficacy and structural basis of inhibition for these compounds.
Table 1: Inhibitory Activity of Novel Inhibitors against EGFR T790M/L858R
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Staurosporine | EGFR T790M/L858R | 3 | In vitro kinase assay | [2] |
| Rosmarinic acid | EGFR T790M/L858R | 9,000 | Enzyme-based assay | [3] |
| EGCG | EGFR T790M/L858R | - | Enzyme-based assay | [3] |
| Afatinib | H1975 (L858R/T790M) | 57 | Cell-based proliferation | [4] |
| Osimertinib | H1975 (L858R/T790M) | 5 | Cell-based proliferation | [4] |
| Rociletinib | H1975 (L858R/T790M) | 23 | Cell-based proliferation | [4] |
| Compound 5d | BAF3-EGFR L858R/T790M/C797S | 18 | Cell-based proliferation | [5] |
| CPD4 | EGFR L858R/T790M/C797S | 3.04 ± 1.24 | Enzyme-based assay | [6] |
| CPD15 | EGFR L858R/T790M/C797S | 6.50 ± 3.02 | Enzyme-based assay | [6] |
| CPD16 | EGFR L858R/T790M/C797S | 10.50 ± 1.10 | Enzyme-based assay | [6] |
| CPD21 | EGFR L858R/T790M/C797S | 3.81 ± 1.80 | Enzyme-based assay | [6] |
Table 2: Crystallographic Data for EGFR T790M/L858R in Complex with Novel Inhibitors
| PDB ID | Inhibitor | Resolution (Å) | Space Group | R-work / R-free | Reference |
| 7OXB | Compound 6 | 2.56 | - | 0.199 / 0.227 | [7] |
| 3W2O | TAK-285 | 2.35 | - | 0.180 / 0.216 | [8] |
| 4I21 | MIG6 Peptide | 3.37 | - | 0.230 / 0.279 | [9] |
| 5UG8 | Covalent Inhibitor | - | - | - | [10] |
| 6LUD | Osimertinib | - | - | - | [11][12] |
Experimental Protocols
Protocol 1: Expression and Purification of EGFR T790M/L858R Kinase Domain
This protocol describes the expression of the human EGFR kinase domain (residues 672-1210) with the T790M and L858R mutations in a baculovirus expression system, followed by purification.
1. Expression in Spodoptera frugiperda (Sf9) Insect Cells:
-
Vector: pFastBac vector containing the EGFR T790M/L858R kinase domain with an N-terminal GST tag.
-
Transfection: Transfect Sf9 cells with the recombinant bacmid DNA to generate P1 viral stock.
-
Amplification: Amplify the viral stock to a high-titer P3 stock.
-
Protein Expression: Infect a large-scale culture of Sf9 cells with the P3 viral stock. Harvest cells by centrifugation 48-72 hours post-infection.
2. Cell Lysis and Initial Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors).
-
Lyse the cells by sonication or microfluidization.
-
Clarify the lysate by ultracentrifugation.
3. Affinity Chromatography:
-
Load the clarified lysate onto a glutathione-agarose column.
-
Wash the column extensively with lysis buffer to remove unbound proteins.
-
Elute the GST-tagged EGFR T790M/L858R protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 15 mM reduced glutathione).
4. Tag Cleavage and Further Purification (Optional but Recommended):
-
If required, cleave the GST tag using a specific protease (e.g., PreScission Protease or Thrombin) during dialysis against a suitable buffer.
-
Further purify the protein using ion-exchange and/or size-exclusion chromatography to achieve high purity and homogeneity.
5. Protein Concentration and Storage:
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).
-
Store the protein at -80°C in a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM DTT, 20% glycerol).[13]
Protocol 2: Crystallization of EGFR T790M/L858R with a Novel Inhibitor
This protocol outlines the hanging drop vapor diffusion method for co-crystallization.
1. Complex Formation:
-
Incubate the purified EGFR T790M/L858R protein with a 2-5 fold molar excess of the novel inhibitor for at least 1 hour on ice.
2. Crystallization Screening:
-
Set up crystallization trials using commercially available sparse matrix screens.
-
Use the hanging drop vapor diffusion method:
-
Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over the well of a 24-well plate containing 500 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
3. Optimization of Crystallization Conditions:
-
Once initial crystal hits are identified, optimize the conditions by varying the pH, precipitant concentration, and additives.
-
A reported successful crystallization condition for a T790M mutant involved a reservoir solution of 0.1 M Bis-Tris pH 5.0, 22.5% PEG3350, and 5 mM TCEP.[14]
4. Crystal Soaking (Alternative to Co-crystallization):
-
If apo-crystals of EGFR T790M/L858R are obtained, the inhibitor can be introduced by soaking.
-
Prepare a soaking solution by adding the inhibitor (e.g., 1 mM) to the crystallization reservoir solution.
-
Transfer the apo-crystal to the soaking solution and incubate for a few hours.[14]
Protocol 3: X-ray Diffraction Data Collection and Processing
1. Crystal Harvesting and Cryo-protection:
-
Carefully harvest a single crystal from the crystallization drop using a cryo-loop.
-
Briefly transfer the crystal to a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
2. X-ray Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline or an in-house X-ray source.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam. Data is typically collected at 100 K.[14]
3. Data Processing:
-
Index, integrate, and scale the diffraction data using software such as HKL3000.[14]
-
Determine the crystal space group and unit cell parameters.
4. Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a previously determined EGFR kinase domain structure as a search model.
-
Refine the atomic model against the experimental data using refinement software (e.g., PHENIX or REFMAC5).
-
Manually build the inhibitor into the electron density map using molecular graphics programs like Coot.
-
Validate the final structure using tools like MolProbity.
Mandatory Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for EGFR-inhibitor complex crystallography.
Caption: Logical relationship of T790M mutation, inhibitor binding, and resistance.
References
- 1. De Novo T790M Mutation in an L858R Epidermal Growth Factor Receptor Mutant-Associated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic profile of clinical inhibitors responsive to EGFR somatic amino acid mutations in lung cancer: implication for the molecular mechanism of drug resistance and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. PDB-5ug8: Crystal structure of the EGFR kinase domain (L858R, T790M, V948R)... - Yorodumi [pdbj.org]
- 11. wwPDB: pdb_00006lud [wwpdb.org]
- 12. researchgate.net [researchgate.net]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility and Stability of Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual EGFR T790M/L858R and ACK1 inhibitors, exemplified by the hypothetical compound "ack1-IN-1". While specific data for "ack1-IN-1" is not publicly available, this guide leverages established principles for small molecule kinase inhibitors to address common solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: My EGFR T790M/L858R/ack1-IN-1 inhibitor shows poor solubility in aqueous buffers. What are the recommended solvents for initial stock solutions?
Most small molecule kinase inhibitors are sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common solvent for creating high-concentration stock solutions of kinase inhibitors. For example, the ACK1 inhibitor AIM-100 is soluble up to 100 mM in DMSO.[1]
-
Ethanol: Some inhibitors also show good solubility in ethanol. AIM-100, for instance, is also soluble up to 100 mM in ethanol.[1]
Important Considerations:
-
Always use high-purity, anhydrous solvents to prevent compound degradation.
-
The final concentration of the organic solvent in your aqueous assay should be kept low (typically <0.5%) to avoid off-target effects on cells or enzymes.
Q2: I'm observing precipitation of my inhibitor when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution is a common issue and indicates that the kinetic solubility of your compound has been exceeded. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the inhibitor in your assay.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help to maintain the inhibitor in solution.
-
Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.
-
Lipid-Based Formulations: For in vivo studies, lipid-based formulations can significantly enhance the oral absorption of kinase inhibitors with low aqueous solubility.[2][3]
Q3: How should I store my solid compound and stock solutions to ensure stability?
Proper storage is crucial to prevent degradation of your inhibitor.
-
Solid Compound: Store the solid (powder) form of the inhibitor at the recommended temperature, typically +4°C or -20°C, in a tightly sealed container, protected from light and moisture.[1]
-
Stock Solutions: Aliquot your high-concentration stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. When ready to use, thaw an aliquot quickly and keep it on ice during the experiment.
Q4: What are the typical signs of compound instability, and how can I test for it?
Instability can manifest in several ways:
-
Physical Changes: Color change, precipitation, or cloudiness in a solution.
-
Chemical Changes: Loss of potency in your biological assay, or the appearance of new peaks in an analytical chromatogram (e.g., by HPLC).
To formally assess stability, you should conduct a stability study. This involves storing the compound under various conditions (e.g., different temperatures, humidity levels, and light exposure) and analyzing it at specific time points.[4][5]
Troubleshooting Guides
Troubleshooting Poor Solubility
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.- Perform a serial dilution of the DMSO stock in the aqueous buffer to find the solubility limit. |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution. This can be due to temperature changes or interactions with other components in the assay medium. | - Maintain a constant temperature throughout the experiment.- If possible, reduce the incubation time.- Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation. |
| Inconsistent results in cell-based assays. | Poor solubility can lead to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium. |
Troubleshooting Compound Instability
| Symptom | Possible Cause | Suggested Solution |
| Loss of inhibitor potency over time in a biological assay. | The compound is degrading in solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Perform a stability study in your assay buffer to determine the rate of degradation. |
| Appearance of new peaks in HPLC analysis of the compound. | The compound is degrading into one or more new chemical entities. | - Store the solid compound and stock solutions under the recommended conditions (protected from light, moisture, and extreme temperatures).- If degradation is observed in a specific solvent, try a different solvent for your stock solution. |
Quantitative Data Summary
Since specific solubility and stability data for "ack1-IN-1" are not available, the following table provides representative solubility data for other kinase inhibitors to serve as a general guide.
| Kinase Inhibitor | Target(s) | Aqueous Solubility | Solubility in Organic Solvents |
| Vemurafenib | BRAF | 0.36 µg/mL | - |
| Tepotinib | MET | 357 µg/mL | - |
| AIM-100 | ACK1 | - | Soluble to 100 mM in DMSO and 100 mM in ethanol.[1] |
| (R)-9b | ACK1 | >5 mg/mL in PBS with 10% DMSO | - |
Note: The average aqueous solubility for FDA-approved protein kinase inhibitors is 36.1 µg/mL, with a wide range from 0.36 µg/mL to 357 µg/mL.[6]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This protocol is a high-throughput method to rapidly assess the kinetic solubility of a compound.[7][8]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates.
-
Nephelometer (light-scattering plate reader).
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mM.
-
Plate Setup: Add 2 µL of the 10 mM DMSO stock solution to the first well of a 96-well plate.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL of solution from one well to the next, which contains 100 µL of PBS.
-
Add Buffer: Add 98 µL of PBS to each well to achieve the desired final concentrations of the compound.
-
Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a more accurate measure of its true solubility.[9][10]
Materials:
-
Solid (powder) form of the test compound.
-
Buffer of interest (e.g., PBS, pH 7.4).
-
Vials with screw caps.
-
Shaking incubator.
-
Filtration apparatus (e.g., 0.45 µm syringe filters).
-
HPLC-UV or LC-MS/MS system for quantification.
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial (enough to ensure that undissolved solid remains at the end of the experiment).
-
Add Buffer: Add a known volume of the buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid and Liquid: After incubation, allow the undissolved solid to settle. Carefully remove a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.
Protocol 3: Short-Term Stability Assessment
This protocol provides a basic assessment of a compound's stability in a given solution over a short period.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer or solvent of interest.
-
HPLC-UV or LC-MS/MS system.
Procedure:
-
Prepare Solution: Dilute the compound stock solution to a final concentration in the desired buffer (e.g., 10 µM in PBS).
-
Initial Analysis (T=0): Immediately analyze a sample of the solution using HPLC-UV or LC-MS/MS to determine the initial peak area of the compound.
-
Incubate: Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take another sample of the solution and analyze it by HPLC-UV or LC-MS/MS.
-
Data Analysis: Compare the peak area of the compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations
Caption: EGFR and ACK1 signaling pathways with inhibitory action.
Caption: Experimental workflow for solubility assessment.
Caption: Troubleshooting logic for compound precipitation.
References
- 1. AIM 100 | Ack1 Inhibitors: R&D Systems [rndsystems.com]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pharmtech.com [pharmtech.com]
- 6. brimr.org [brimr.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. enamine.net [enamine.net]
Technical Support Center: Overcoming Off-Target Effects of Dual Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with the off-target effects of dual kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of dual kinase inhibitors and why are they a concern?
A1: Off-target effects refer to the unintended interaction of a kinase inhibitor with kinases other than its intended primary targets.[1][2] Since many kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity with other kinases is a common challenge.[1] These off-target interactions can lead to a variety of issues in experimental research and drug development, including:
-
Cellular toxicity: Inhibition of essential "housekeeping" kinases can result in adverse effects and cytotoxicity.[2]
-
Reduced therapeutic efficacy: Off-target binding can effectively lower the concentration of the inhibitor available to engage with its intended targets.
-
Drug resistance: Off-target effects can sometimes activate compensatory signaling pathways that circumvent the intended inhibitory effect, leading to drug resistance.[3]
Q2: How can I determine if my dual kinase inhibitor is exhibiting off-target effects?
A2: A multi-pronged approach is recommended to identify and validate potential off-target effects. This typically involves a combination of in vitro biochemical assays, cell-based assays, and computational profiling.[4][5]
-
Biochemical Kinase Profiling: Screening the inhibitor against a large panel of purified kinases is a direct method to identify off-target interactions. This can be done using radiometric assays or fluorescence/luminescence-based assays.[2][5]
-
Cell-Based Assays: Techniques like the NanoBRET™ Target Engagement Assay can confirm target engagement and identify off-target binding within a cellular context.[6][7] Cellular thermal shift assays (CETSA) can also be employed to detect compound binding to targets in cells or cell lysates.
-
Chemical Proteomics: Methods such as affinity chromatography with immobilized inhibitors can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[4]
-
Computational Prediction: In silico methods, including sequence and structural homology analysis of kinase binding sites, can predict potential off-target interactions.[8]
Q3: What is the difference between IC50, EC50, and Kd, and which is most relevant for assessing off-target effects?
A3: These are all important metrics in pharmacology, but they measure different aspects of a drug's activity:[9]
-
Kd (Dissociation Constant): This measures the binding affinity between an inhibitor and its target kinase. A lower Kd indicates a tighter binding interaction. It is a direct measure of the physical interaction.[9]
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of a specific enzyme (like a kinase) by 50% in a biochemical assay. It is a measure of the functional potency of the inhibitor.[9]
-
EC50 (Half-maximal Effective Concentration): This is the concentration of a drug that gives half of the maximal response in a cell-based or in vivo assay. It reflects the compound's activity in a more complex biological system.
For assessing off-target effects, IC50 values from a broad kinase panel screen are most commonly used to determine the selectivity profile of an inhibitor. A large difference between the IC50 for the intended targets and off-targets indicates higher selectivity. Kd values provide complementary information on binding affinity.
Troubleshooting Guides
Problem 1: My inhibitor shows high potency in a biochemical assay but low efficacy in cell-based assays.
This is a common issue that can arise from several factors:[7]
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. |
| * Perform a cellular uptake assay to measure the intracellular concentration of the compound. | |
| * Consider structural modifications to the inhibitor to improve its physicochemical properties for better cell permeability. | |
| High ATP Concentration in Cells | The intracellular concentration of ATP (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). An ATP-competitive inhibitor will be less effective in the presence of high ATP concentrations.[10] |
| * Perform biochemical assays with ATP concentrations that mimic physiological levels (e.g., 1 mM) to get a more accurate measure of potency.[10] | |
| * Determine the inhibitor's mechanism of action (e.g., ATP-competitive, non-competitive, or uncompetitive) using kinetic analysis.[5] | |
| Presence of Drug Efflux Pumps | The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). |
| * Use cell lines with known expression levels of different efflux pumps to assess if your inhibitor is a substrate. | |
| * Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular efficacy is restored. | |
| Inhibitor Metabolism | The inhibitor may be rapidly metabolized by the cells into an inactive form. |
| * Analyze cell lysates by LC-MS/MS to identify potential metabolites of your inhibitor. |
Problem 2: I am observing unexpected or paradoxical activation of a signaling pathway after treating cells with my inhibitor.
This counterintuitive effect can be due to complex cellular feedback mechanisms or off-target effects:[3][4]
| Possible Cause | Troubleshooting Steps |
| Feedback Loop Activation | Inhibition of a kinase in a pathway can sometimes lead to the compensatory upregulation of the same or a parallel pathway through feedback mechanisms. |
| * Perform a time-course experiment and analyze the phosphorylation status of key proteins in the target and related pathways using Western blotting or phospho-proteomics. | |
| * Consult signaling pathway diagrams to identify potential feedback loops. | |
| Off-Target Activation | The inhibitor might be directly or indirectly activating another kinase that leads to the observed pathway activation.[11] |
| * Perform a broad kinase screen to identify potential activating off-target interactions. | |
| * Use a structurally distinct inhibitor for the same primary target to see if the paradoxical effect persists. If it doesn't, it's likely an off-target effect of the original inhibitor. | |
| Scaffolding Effects | Some kinase inhibitors can paradoxically promote the dimerization and activation of RAF kinases by binding to one monomer and inducing a conformational change that favors dimerization with another monomer. |
| * Investigate the dimerization status of relevant kinases (e.g., RAF isoforms) in the presence of your inhibitor using techniques like co-immunoprecipitation. |
Quantitative Data Summary
The following table summarizes the IC50 values of several well-known dual and multi-kinase inhibitors against their primary targets and selected off-targets. This data highlights the varying selectivity profiles of different inhibitors.
| Inhibitor | Primary Targets | On-Target IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| Lapatinib | EGFR, HER2 | 29 (EGFR), 25 (HER2)[12] | ABL, SRC | >10,000 |
| Dasatinib | BCR-ABL, SRC family | <1 (BCR-ABL), <1 (SRC) | c-KIT, PDGFRβ, EphA2 | 1-10 |
| Sorafenib | CRAF, BRAF, VEGFR2, PDGFRβ | 6 (CRAF), 22 (BRAF), 90 (VEGFR2), 57 (PDGFRβ)[6] | c-KIT, FLT3, RET | 68, 58, 43[6] |
| Sunitinib | VEGFR2, PDGFRβ | 80 (VEGFR2), 2 (PDGFRβ)[13] | c-KIT, FLT3, RET | 10-100 |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3[3] | PDGFRβ, c-KIT | 1.6, 1.7[3] |
| Erlotinib | EGFR | 2[14] | SRC, ABL | >10,000[14] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 600 (v-Abl), 100 (c-KIT), 100 (PDGFR)[4] | NQO2 | 82[15] |
Experimental Protocols
Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)
This is considered the "gold standard" for kinase activity measurement due to its direct detection of substrate phosphorylation.[10][16]
Materials:
-
Purified kinase
-
Kinase-specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare a reaction mix containing the kinase, substrate, and your test inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase if known.
-
Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts in the presence of the inhibitor to the control (DMSO) reaction.
LanthaScreen™ TR-FRET Kinase Assay
This is a fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.[15][17]
Materials:
-
Purified kinase
-
Fluorescein-labeled substrate
-
Kinase reaction buffer
-
ATP solution
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
EDTA solution (to stop the reaction)
Procedure:
-
Add the kinase and test inhibitor to a microplate well.
-
Add a solution containing the fluorescein-labeled substrate and ATP to initiate the kinase reaction.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Incubate for a period to allow for antibody binding (e.g., 30-60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).
-
Calculate the TR-FRET ratio (acceptor emission/donor emission). Kinase activity leads to an increase in this ratio. Determine the percent inhibition based on the reduction in the TR-FRET ratio in the presence of the inhibitor.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This cell-based assay measures the binding of an inhibitor to its target kinase in living cells.[6][13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
Test inhibitor
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and plate them in an appropriate assay plate.
-
Allow cells to adhere and express the fusion protein (typically 18-24 hours).
-
Prepare serial dilutions of the test inhibitor.
-
Add the NanoBRET™ Tracer and the test inhibitor to the cells and incubate to allow for binding to reach equilibrium (typically 2 hours at 37°C).
-
Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Measure the donor (NanoLuc®) emission at 450 nm and the acceptor (Tracer) emission at 610 nm using a luminometer capable of measuring BRET.
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Competitive binding of the inhibitor will displace the tracer, leading to a decrease in the BRET ratio.
-
Determine the IC50 value from the dose-response curve of the inhibitor.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Drug: Dasatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. oncology-central.com [oncology-central.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axitinib | AG-013736 | targeted tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 12. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting EGFR Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Epidermal Growth factor receptor (EGFR) inhibitor assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in EGFR inhibitor assays?
A1: Inconsistent results in EGFR inhibitor assays can arise from several factors:
-
Cell Line Integrity: Misidentification or cross-contamination of cell lines is a major contributor to irreproducible data.[1][2] It is crucial to regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling.[2][3][4][5]
-
Reagent Quality and Consistency: Variations in the quality and concentration of reagents such as ATP, substrates, and antibodies can lead to significant assay drift.[6][7]
-
Serum Interference: Human blood serum can antagonize the effects of EGFR inhibitors, potentially altering IC50 values by reactivating downstream signaling pathways like MAPK.[8]
-
Assay-Specific Conditions: Factors like incubation time, temperature, and plate type can all influence assay performance.[6][7][9]
-
Acquired Resistance: The development of resistance mutations, such as the T790M "gatekeeper" mutation, in cell lines during prolonged culture can lead to a loss of inhibitor efficacy.[10][11][12]
Q2: How can I be sure my cell lines are appropriate for my EGFR inhibitor screen?
A2: Cell line authentication is critical for reliable and reproducible results.[1][2]
-
Authentication: Regularly perform STR (Short Tandem Repeat) profiling to confirm the identity of your human cell lines.[2][3][4][5] This helps to rule out cross-contamination or misidentification.
-
Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, as it can alter cellular responses.[4]
-
Mutation Status: Verify the EGFR mutation status of your cell lines, as this will significantly impact their sensitivity to different inhibitors.[11][13] For example, cell lines with the T790M mutation will be resistant to first-generation TKIs.[10][12]
-
Passage Number: Use cell lines with a low passage number to minimize the risk of phenotypic drift and the selection of resistant subpopulations.[2]
Q3: My IC50 values for the same inhibitor vary between experiments. What could be the cause?
A3: Fluctuations in IC50 values are a common issue. Here are some potential causes and solutions:
-
ATP Concentration: The concentration of ATP used in kinase assays can significantly impact the apparent potency of ATP-competitive inhibitors. It is recommended to determine the ATP Km,app and use an ATP concentration at or near this value for inhibitor profiling.[6][7]
-
Enzyme Concentration: The amount of kinase used in the assay should be optimized to ensure the reaction is in the linear range and provides a sufficient signal window.[6][7]
-
Serum Lot-to-Lot Variability: If using serum in your cell-based assays, be aware that different lots of serum can have varying levels of growth factors that may interfere with inhibitor activity.[8] It is advisable to test and pre-qualify a large batch of serum for a series of experiments.
-
Cell Density and Health: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. Over-confluent or stressed cells can exhibit altered responses to inhibitors.
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Background Ratio in a Biochemical Assay
| Potential Cause | Recommended Action |
| Sub-optimal Enzyme Concentration | Titrate the kinase concentration to find the optimal amount that gives a robust signal without being in excess.[6][7] |
| High ATP Concentration | If using a competitive inhibitor, high ATP levels can reduce inhibitor potency. Optimize the ATP concentration, ideally at or near the Km value.[6][7] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. |
| Incorrect Assay Buffer Components | Verify the composition of your kinase reaction buffer, including the concentration of MgCl2, MnCl2, and DTT, as these can affect enzyme activity.[9] |
| Non-specific Antibody Binding | If using an antibody-based detection method, try including a blocking agent (e.g., BSA) in your buffers and optimize antibody concentrations. |
Issue 2: Inconsistent Phospho-EGFR Signal in Western Blots
| Potential Cause | Recommended Action |
| Inefficient Cell Lysis/Protein Extraction | Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors. Optimize the lysis protocol to efficiently extract membrane-bound proteins like EGFR.[14] |
| Poor Antibody Quality | Use a well-validated antibody specific for the phosphorylated site of interest. It may be necessary to test antibodies from different vendors.[14] |
| Sub-optimal Transfer Conditions | For a large protein like EGFR (~170-180 kDa), optimize the Western blot transfer time and voltage. Using a lower percentage gel may also improve transfer efficiency.[14][15] |
| Low Levels of Phospho-EGFR | If the basal level of phosphorylated EGFR is low, consider stimulating the cells with EGF before lysis to increase the signal.[15][16] Always include a total EGFR loading control. |
| Cellular State | Ensure cells are serum-starved prior to stimulation to reduce background phosphorylation.[16] The confluency of the cells can also affect signaling. |
Issue 3: Drug-Resistant Clones Emerging in a Cell-Based Assay
| Potential Cause | Recommended Action |
| Pre-existing Resistant Subpopulation | A small fraction of cells may already harbor resistance mutations. Use low passage number cells and consider single-cell cloning to establish a homogenous population. |
| Acquired Resistance Mutations (e.g., T790M) | If treating cells with an inhibitor for an extended period, resistance can develop.[10][12] Sequence the EGFR gene in your cell line to check for known resistance mutations. |
| Activation of Bypass Signaling Pathways | Resistance can be mediated by the activation of alternative signaling pathways (e.g., MET amplification).[10] Investigate downstream signaling pathways to identify potential bypass mechanisms. |
| Drug Efflux | Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor. |
Experimental Protocols
Protocol 1: Optimization of a LanthaScreen™ Kinase Assay for EGFR
This protocol is a three-step process to develop a robust kinase assay.[6][7]
-
Kinase Titration (EC80 Determination):
-
Perform a serial dilution of the EGFR kinase at a high, fixed concentration of ATP (e.g., 1 mM).
-
Incubate with the substrate for a set time (e.g., 1 hour at room temperature).
-
Add the detection reagents (e.g., Eu-labeled antibody and EDTA to stop the reaction).
-
Measure the TR-FRET signal.
-
Plot the emission ratio against the kinase concentration and determine the EC80 value (the concentration of kinase that produces 80% of the maximum signal).
-
-
ATP Km,app Determination:
-
Use the determined EC80 concentration of the kinase.
-
Perform a serial dilution of ATP.
-
Follow the same incubation and detection steps as above.
-
Plot the emission ratio against the ATP concentration and fit the data to a sigmoidal dose-response curve to determine the ATP Km,app (the EC50 value for ATP).
-
-
Inhibitor IC50 Determination:
-
Use the EC80 concentration of the kinase and an ATP concentration at or near the determined Km,app.
-
Perform a serial dilution of the EGFR inhibitor.
-
Add the kinase and substrate/ATP mix to the inhibitor dilutions.
-
Incubate and perform the detection steps as described.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based EGFR Phosphorylation Assay
This protocol describes a general workflow for assessing EGFR phosphorylation in response to inhibitor treatment.
-
Cell Seeding: Seed cells (e.g., A431) in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for a specified period (e.g., 2-4 hours) to reduce basal EGFR phosphorylation.[16]
-
Inhibitor Treatment: Add serial dilutions of the EGFR inhibitor to the wells and incubate for a defined time (e.g., 1-2 hours).
-
EGF Stimulation: Add a fixed concentration of EGF (e.g., 100 ng/mL) to all wells (except for the unstimulated control) and incubate for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[16]
-
Cell Lysis: Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Detection: The level of phosphorylated EGFR and total EGFR in the cell lysates can be quantified using various methods, such as:
Data Presentation
Table 1: Impact of Human Serum on Erlotinib IC50 in A431 Cells
| Condition | Erlotinib IC50 (nM) | Fold Increase in IC50 |
| Standard Medium | ~100 | - |
| + Human Serum (Donor 1) | ~200 | 2 |
| + Human Serum (Donor 2) | ~500 | 5 |
Data adapted from a study showing that human serum can interfere with the inhibitory effect of erlotinib.[8]
Table 2: Recommended Tumor Cell Content for EGFR Mutation Testing Methods
| Assay Method | Recommended Minimum Tumor Cell Content |
| Droplet Digital PCR (ddPCR) | 1-5% |
| Real-Time PCR | 10% |
| Next-Generation Sequencing (NGS) | 20-30% |
These are general recommendations, and validation for each laboratory's specific assay is required.[18]
Visualizations
Caption: Simplified EGFR signaling pathway and the mechanism of action of EGFR inhibitors.
Caption: A logical workflow for troubleshooting inconsistent results in EGFR inhibitor assays.
References
- 1. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Cell Line Authentication Resources [promega.com]
- 4. atcc.org [atcc.org]
- 5. Cell Line Authentication | NIST [nist.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Human Blood Serum Can Diminish EGFR-Targeted Inhibition of Squamous Carcinoma Cell Growth through Reactivation of MAPK and EGFR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com.cn [promega.com.cn]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. EGFR (EGFR) | Abcam [abcam.com]
- 16. Inhibiting Epidermal Growth Factor Receptor Dimerization and Signaling Through Targeted Delivery of a Juxtamembrane Domain Peptide Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tgrbiosciences.com [tgrbiosciences.com]
- 18. Evidence-based best practices for EGFR T790M testing in lung cancer in Canada - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EGFR T790M/L858R and ACK1 Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms associated with EGFR T790M/L858R mutations and the use of ACK1 inhibitors.
Frequently Asked Questions (FAQs)
EGFR T790M/L858R Resistance
Q1: What is the primary mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib in cells with EGFR T790M/L858R mutations?
The most common on-target resistance mechanism to third-generation EGFR TKIs in patients with the EGFR T790M mutation is the acquisition of a tertiary mutation in the EGFR gene, most frequently the C797S mutation.[1][2][3][4] This mutation alters the covalent binding site of irreversible inhibitors like osimertinib, thereby reducing their efficacy.[1][2] Other less frequent mutations at the C797 residue, such as C797G, have also been reported.[5]
Q2: What are the treatment options after resistance to osimertinib develops due to the C797S mutation?
The therapeutic strategy depends on the allelic context of the T790M and C797S mutations. If the mutations are on different alleles (in trans), the tumor cells may still be sensitive to a combination of a first-generation TKI (like gefitinib or erlotinib) and osimertinib. However, if the mutations are on the same allele (in cis), the cancer is resistant to all three generations of EGFR TKIs.[3]
Q3: Are there other resistance mechanisms to osimertinib besides the C797S mutation?
Yes, other mechanisms of resistance to osimertinib have been identified. These include:
-
Bypass pathway activation: Activation of alternative signaling pathways, such as MET amplification, can confer resistance by providing an alternative route for cell survival and proliferation.[3]
-
Other EGFR mutations: Less common EGFR mutations, such as L718Q and G724S, have also been reported as mechanisms of resistance to osimertinib.
-
Histologic transformation: In some cases, the adenocarcinoma can transform into other types of lung cancer, such as small cell lung cancer, which is not dependent on EGFR signaling.
ACK1 Inhibitor Resistance
Q1: What is the role of ACK1 in resistance to EGFR TKIs?
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that can play a significant role in acquired resistance to EGFR inhibitors.[6] Upregulation or activation of ACK1 can lead to the activation of downstream signaling pathways, such as the AKT pathway, independent of EGFR, thereby promoting cell survival in the presence of an EGFR TKI.[7][8] Inhibition of ACK1 has been shown to delay the emergence of resistance to osimertinib and re-sensitize resistant cells.[6]
Q2: Are there known resistance mechanisms to ACK1 inhibitors like "ack1-IN-1" (represented by (R)-9b)?
While specific resistance mechanisms to the investigational ACK1 inhibitor (R)-9b have not been extensively characterized in the context of EGFR TKI resistance, potential mechanisms could involve:
-
Upregulation of bypass pathways: Similar to EGFR TKI resistance, cancer cells might activate other survival pathways to circumvent the effects of ACK1 inhibition.
-
Mutations in the ACK1 kinase domain: Mutations in the ATP-binding pocket or other regulatory domains of ACK1 could potentially reduce the binding affinity of the inhibitor.
-
Increased drug efflux: Overexpression of drug efflux pumps could reduce the intracellular concentration of the ACK1 inhibitor.
Troubleshooting Guides
Unexpected Cell Viability/Resistance in EGFR T790M/L858R Mutant Cell Lines Treated with Osimertinib
| Symptom | Possible Cause | Troubleshooting Steps |
| Cells show high viability despite osimertinib treatment. | Acquired C797S mutation. | 1. Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain to check for the presence of the C797S mutation. 2. Allele-specific PCR: If C797S is detected, use allele-specific PCR to determine if it is in cis or trans with the T790M mutation. |
| MET amplification. | 1. FISH or qPCR: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the MET gene copy number. 2. Western Blot: Analyze MET protein expression levels. | |
| Cell line contamination or misidentification. | 1. Short Tandem Repeat (STR) profiling: Authenticate the cell line to ensure it is the correct EGFR mutant line. | |
| Incorrect drug concentration or inactive drug. | 1. Verify drug concentration: Use a fresh stock of osimertinib and verify its concentration. 2. Test on a sensitive cell line: Confirm the activity of the drug on a known osimertinib-sensitive cell line. |
Difficulty in Overcoming Osimertinib Resistance with an ACK1 Inhibitor
| Symptom | Possible Cause | Troubleshooting Steps |
| No synergistic effect observed when combining osimertinib and an ACK1 inhibitor. | ACK1 is not the primary resistance mechanism. | 1. Investigate other resistance pathways: As outlined above, check for C797S mutation, MET amplification, or other bypass pathways. |
| Ineffective ACK1 inhibition. | 1. Western Blot for p-ACK1: Confirm that the ACK1 inhibitor is effectively reducing the phosphorylation of ACK1 at its activating sites. 2. Titrate inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration of the ACK1 inhibitor for your cell line. | |
| Cell line-specific factors. | 1. Test in multiple cell lines: Use different EGFR TKI-resistant cell line models to see if the effect is reproducible. |
Quantitative Data
Table 1: IC50 Values of EGFR TKIs Against Various EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | del19 | 15.8 | 12.5 | 0.8 |
| H1975 | L858R/T790M | 8.9 | >10,000 | 249 |
| Ba/F3 | L858R/T790M | 6 | >10,000 | 459 |
| Ba/F3 | L858R/T790M/C797S | >10,000 | >10,000 | >10,000 |
Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.
Table 2: IC50 Values of Selected ACK1 Inhibitors Against NSCLC Cell Lines
| Compound | Target | Cell Line | IC50 (µM) |
| (R)-9b | ACK1 | Various NSCLC | < 2 |
| Dasatinib | Multi-kinase (including ACK1) | H460 | 9.0 |
| Dasatinib | Multi-kinase (including ACK1) | HCT 116 | 0.14 |
Note: "ack1-IN-1" is a placeholder; (R)-9b is a specific ACK1 inhibitor. Dasatinib is a multi-kinase inhibitor with activity against ACK1.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of inhibitors on cancer cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., H1975)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds (e.g., osimertinib, ack1-IN-1) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is for analyzing the phosphorylation status of EGFR and its downstream effectors.
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ACK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired inhibitors for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
Caption: EGFR signaling pathway and points of inhibition.
Caption: Workflow for identifying osimertinib resistance.
Caption: Role of ACK1 in mediating resistance to EGFR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Quinazoline-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinazoline-based inhibitors. The following sections address common challenges encountered during experimentation and offer practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Solubility and Formulation Issues
Question 1: My quinazoline inhibitor is poorly soluble in aqueous buffers and precipitates during my in vitro assay. What can I do?
Answer: Poor aqueous solubility is a common challenge with quinazoline-based inhibitors due to their often lipophilic nature. Here are several strategies to address this:
-
Co-solvents: For in vitro assays, consider using a small percentage (typically 1-5%) of an organic co-solvent like dimethyl sulfoxide (DMSO) or ethanol in your final assay buffer to maintain the compound's solubility. However, always run a vehicle control to ensure the solvent does not affect the assay outcome.
-
pH Adjustment: Quinazoline derivatives may have ionizable groups, and their solubility can be pH-dependent. Determine the pKa of your compound and adjust the pH of your buffer to a range where the compound is more soluble.[1][2]
-
Salt Formation: Converting your inhibitor to a salt form can significantly improve its aqueous solubility.[2][3] This is a common strategy for both in vitro and in vivo applications. See the detailed protocol for salt formation below.
-
Formulation with Excipients: For in vivo studies, formulating the inhibitor with solubilizing agents is crucial. Common approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the oral absorption of lipophilic drugs.
-
Cyclodextrin Complexation: Encapsulating the inhibitor within a cyclodextrin molecule can increase its solubility.
-
Question 2: I need to prepare a formulation of my poorly soluble quinazoline inhibitor for oral gavage in mice. What is a good starting point?
Answer: For preclinical oral dosing in rodents, a common and effective approach is to prepare a suspension. A widely used vehicle for this purpose is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in water.
Troubleshooting Oral Gavage:
-
Compound Precipitation in Vehicle: If your compound precipitates out of the suspension too quickly, you may need to reduce the particle size by micronization before formulation.
-
Animal Distress During Dosing: Ensure the gavage needle is the correct size for the animal and that you are using proper technique to avoid esophageal irritation.[6][7] The volume administered should generally not exceed 10 mL/kg.[8]
-
Inconsistent Dosing: Ensure the suspension is homogenous by vortexing or stirring immediately before each animal is dosed.
Permeability and Efflux Problems
Question 3: My quinazoline inhibitor shows low permeability in my Caco-2 assay, and I have poor mass balance. How can I troubleshoot this?
Answer: Low permeability and poor mass balance (recovery) in Caco-2 assays with lipophilic compounds like many quinazoline inhibitors are often due to non-specific binding to the assay plates or retention within the cell monolayer.[9]
Here are some troubleshooting steps:
-
Addition of Protein: Incorporating 4% bovine serum albumin (BSA) or using human plasma in the basolateral (receiver) chamber can act as a "sink" for lipophilic compounds, preventing non-specific binding and improving recovery.[9][10]
-
Include an Efflux Inhibitor: Quinazoline derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the compound out of the cells, leading to an underestimation of its absorptive permeability.[11][12][13] To test for this, run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the apparent permeability (Papp) from the apical to basolateral direction in the presence of the inhibitor suggests that your compound is a P-gp substrate.
Metabolism and Stability Challenges
Question 4: My quinazoline inhibitor shows high clearance in human liver microsome stability assays. What are the likely metabolic pathways, and how can I improve its stability?
Answer: Quinazoline-based compounds are susceptible to metabolism by various enzymes, primarily Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[14][15]
-
Identify the Metabolizing Enzymes: Conduct reaction phenotyping studies using specific CYP inhibitors or recombinant enzymes to identify the major CYPs involved. For AO-mediated metabolism, specific inhibitors like hydralazine can be used.
-
Structural Modification: Once the metabolic "soft spots" are identified, medicinal chemistry efforts can be directed at modifying these positions to block or reduce metabolism. This could involve introducing electron-withdrawing groups or sterically hindering the site of metabolism.
-
5-Azaquinazoline Analogs: In some cases, replacing the C-5 with a nitrogen to create a 5-azaquinazoline has been shown to improve metabolic stability.[14][15]
Quantitative Data Summary
The following tables summarize pharmacokinetic and permeability data for representative quinazoline-based inhibitors from the literature.
Table 1: Oral Bioavailability of Selected Quinazoline-Based Inhibitors
| Compound | Target(s) | Species | Oral Bioavailability (F%) | Reference |
| Compound 34 | Multi-kinase | Rat | 54 | |
| Compound 11 | PI3Kδ | Rat | 22 (at 3 mg/kg) | [5] |
| Compound 11 | PI3Kδ | Rat | 10 (at 30 mg/kg) | [5] |
| BPR1K871 | FLT3/AURKA | Rat | Lacks oral bioavailability | [16] |
Table 2: Caco-2 Permeability Data for Quinazoline Derivatives
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Notes |
| Hypothetical Quinazoline A | 0.5 | 5.0 | 10.0 | High efflux ratio suggests it is a P-gp substrate. |
| Hypothetical Quinazoline A + Verapamil | 4.5 | 4.8 | 1.1 | Efflux is inhibited by verapamil. |
| Hypothetical Quinazoline B | 8.0 | 8.5 | 1.1 | High permeability, not a significant efflux substrate. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for improving the dissolution of poorly soluble quinazoline inhibitors for in vivo studies.[4][17]
Materials:
-
Quinazoline inhibitor
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)
-
Common solvent (e.g., methanol, ethanol, dichloromethane) that dissolves both the drug and the polymer.
Procedure:
-
Dissolution: Accurately weigh the quinazoline inhibitor and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components completely in the common solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low to avoid thermal degradation of the compound.
-
Drying: A thin film will form on the wall of the flask. Further dry this film under a high vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind it using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: The resulting powder should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free method to predict passive membrane permeability.[18][19][20][21][22]
Materials:
-
PAMPA plate (a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the donor plate. Be cautious not to puncture the membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS (containing 1-5% DMSO to match the donor plate) to each well of the acceptor plate.
-
Prepare Donor Plate: Prepare the test compound solutions by diluting the DMSO stock to the final desired concentration (e.g., 10 µM) in PBS. Add 150-200 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution. Incubate the assembly at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Mandatory Visualizations
Signaling Pathways
Many quinazoline-based inhibitors target receptor tyrosine kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.
Caption: Key pathways in VEGFR signaling targeted by quinazoline-based inhibitors.
Experimental Workflow
Caption: Workflow for improving the oral bioavailability of a quinazoline inhibitor.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. sybespharmacy.com [sybespharmacy.com]
- 5. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 8. uq.edu.au [uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Phenotypes in EGFR T790M/L858R/ack1-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in experiments involving the dual EGFR T790M/L858R and ACK1 inhibitor, ack1-IN-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments, providing potential explanations and suggestions for further investigation.
Q1: We observed incomplete inhibition of cell proliferation, or even a slight increase in proliferation at certain concentrations of ack1-IN-1. Why is this happening?
A1: This paradoxical effect can be multifactorial. Here are a few potential reasons and troubleshooting steps:
-
Paradoxical Signaling Activation: Inhibition of EGFR can sometimes lead to the compensatory activation of other signaling pathways. A common observation with EGFR inhibitors is the paradoxical activation of the MAPK/ERK pathway, which can promote proliferation.
-
Feedback Loop Activation: The inhibition of a key signaling node can trigger feedback loops that reactivate the same or parallel pathways.
-
Off-Target Effects: At certain concentrations, ack1-IN-1 might have off-target effects on other kinases that could promote cell survival or proliferation.
Troubleshooting Steps:
-
Perform a Dose-Response Curve Analysis: Carefully analyze the complete dose-response curve to identify the concentration range of the paradoxical effect.
-
Analyze Key Signaling Pathways: Perform Western blotting to examine the phosphorylation status of key signaling proteins such as ERK, AKT, and STAT3 at various time points and concentrations of ack1-IN-1.
-
Investigate Compensatory Receptor Tyrosine Kinase (RTK) Activation: Use a phospho-RTK array to screen for the activation of other RTKs that might be compensating for EGFR inhibition.
Quantitative Data Summary:
| Potential Cause | Key Proteins to Analyze (Phosphorylation Status) | Expected Unexpected Observation |
| Paradoxical ERK Activation | p-ERK1/2, Total ERK1/2 | Increased p-ERK/Total ERK ratio at specific inhibitor concentrations. |
| Feedback Loop via AKT | p-AKT (Ser473, Thr308), Total AKT | Transient initial inhibition of p-AKT followed by a rebound in phosphorylation. |
| Off-Target Kinase Activation | p-SRC family kinases, p-FAK | Increased phosphorylation of off-target kinases. |
Q2: Our cells treated with ack1-IN-1 are showing significant changes in morphology, such as becoming larger, flatter, and more adherent. Is this an expected outcome?
A2: While some morphological changes can be expected with anti-cancer agents, dramatic shifts to a more flattened and adherent phenotype might indicate the induction of cellular senescence or alterations in cytoskeletal dynamics. Combined inhibition of ACK1 and EGFR can sometimes lead to this phenotype.[1]
Potential Explanations:
-
Induction of Senescence: The dual inhibition of EGFR and ACK1 may push cells into a senescent state, which is often characterized by an enlarged and flattened morphology.[1]
-
Alterations in Cell Adhesion and Cytoskeleton: ACK1 is known to be involved in regulating the cytoskeleton and cell adhesion. Its inhibition can lead to changes in cell shape and adhesion properties.
Troubleshooting Steps:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a hallmark of senescent cells. Perform SA-β-gal staining on treated and control cells.
-
Immunofluorescence for Cytoskeletal and Adhesion Markers: Stain for proteins like F-actin (using phalloidin), vinculin, and paxillin to visualize changes in the cytoskeleton and focal adhesions.
-
Cell Cycle Analysis: Use flow cytometry to determine if the cells are arrested at a specific phase of the cell cycle, which can be indicative of senescence (often G1 arrest).
Q3: We are observing persistent EGFR signaling despite treatment with ack1-IN-1. How is this possible?
A3: Persistent EGFR signaling in the presence of an inhibitor can be due to several resistance mechanisms.
Potential Explanations:
-
Increased ATP Affinity of the T790M Mutant: The T790M "gatekeeper" mutation significantly increases the affinity of the EGFR kinase domain for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[2][3][4]
-
Involvement of ACK1 in EGFR Degradation: ACK1 can play a role in the ubiquitination and subsequent degradation of EGFR.[2] While ack1-IN-1 inhibits ACK1's kinase activity, its effect on this scaffolding function might be complex and could paradoxically stabilize EGFR in some contexts.
-
Activation of Alternative Downstream Pathways: Even with EGFR inhibited, downstream signaling can be maintained through crosstalk from other activated pathways.
Troubleshooting Steps:
-
Assess EGFR Phosphorylation: Perform a time-course and dose-response analysis of EGFR phosphorylation at key sites (e.g., Y1068, Y1173) by Western blot.
-
Co-immunoprecipitation: Investigate the interaction between EGFR and ACK1, as well as EGFR and ubiquitin ligases like c-Cbl, in the presence and absence of the inhibitor.
-
Knockdown Experiments: Use siRNA to knock down ACK1 and compare the effect on EGFR signaling to that of ack1-IN-1 treatment. This can help differentiate between kinase-dependent and -independent functions of ACK1.
Experimental Protocols
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis:
-
Culture EGFR T790M/L858R expressing cells to 70-80% confluency.
-
Treat cells with desired concentrations of ack1-IN-1 or vehicle control for specified time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with ack1-IN-1 or vehicle control for the desired duration (e.g., 5-7 days).
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 1% formaldehyde and 0.2% glutaraldehyde in PBS for 10-15 minutes at room temperature.
-
Wash cells twice with PBS.
-
-
Staining:
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
-
Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.
-
-
Imaging:
-
Wash cells with PBS.
-
Observe and image the cells under a light microscope for the development of a blue color, indicative of senescent cells.
-
Visualizations
Caption: EGFR and ACK1 Signaling Pathways and the action of ack1-IN-1.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The paradoxical functions of EGFR during breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metachronous development of L858R and T790M EGFR mutations following ALK inhibitor therapy in stage IV lung adenocarcinoma: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Egfr T790M/L858R/ack1-IN-1 In Vitro Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro toxicity assessment of ack1-IN-1, a dual inhibitor of EGFR T790M/L858R and ACK1.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with ack1-IN-1.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays (e.g., MTT, XTT). | 1. Cell seeding density variability.2. Inconsistent drug concentration due to pipetting errors.3. Fluctuation in incubation time or conditions.4. Contamination of cell cultures. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.2. Prepare a fresh serial dilution of ack1-IN-1 for each experiment. Calibrate pipettes regularly.3. Strictly adhere to the predetermined incubation times and maintain stable incubator conditions (temperature, CO2, humidity).4. Regularly test cell lines for mycoplasma contamination. |
| High background in LDH cytotoxicity assay. | 1. High spontaneous LDH release from untreated cells due to poor cell health.2. Serum in the culture medium contains LDH.3. Mechanical stress on cells during handling. | 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.2. Use serum-free medium for the assay or run a "medium only" control to subtract background LDH activity.3. Handle cells gently. Avoid vigorous pipetting or centrifugation. |
| No significant induction of apoptosis observed. | 1. Insufficient concentration of ack1-IN-1.2. Inappropriate time point for analysis.3. The primary mechanism of cell death is not apoptosis.4. Issues with the apoptosis assay kit or reagents. | 1. Perform a dose-response experiment to determine the optimal concentration of ack1-IN-1 for inducing apoptosis.2. Conduct a time-course experiment to identify the peak of apoptotic activity.3. Consider performing a necrosis assay (e.g., LDH assay) to investigate other cell death mechanisms.4. Use a positive control (e.g., staurosporine) to validate the assay's performance. |
| Precipitation of ack1-IN-1 in culture medium. | 1. Poor solubility of the compound in aqueous solutions.2. High concentration of the compound. | 1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and non-toxic to the cells.2. Test a range of concentrations to determine the solubility limit in your specific culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ack1-IN-1?
A1: ack1-IN-1 is a dual inhibitor that targets both the epidermal growth factor receptor (EGFR) with the T790M and L858R mutations and the Activated Cdc42-associated kinase 1 (ACK1).[1] The T790M/L858R double mutation in EGFR is a common mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2] ACK1 is a non-receptor tyrosine kinase that has been implicated in tumor progression and resistance to cancer therapies.[3][4] By inhibiting both targets, ack1-IN-1 has the potential to overcome acquired resistance to EGFR inhibitors.[1]
Q2: What are the recommended in vitro assays to assess the toxicity of ack1-IN-1?
A2: A comprehensive in vitro toxicity assessment of ack1-IN-1 should include a combination of assays to evaluate different aspects of cellular response:
-
Cell Viability Assays: Assays like MTT, XTT, or CellTiter-Glo® measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cytotoxicity Assays: The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between viable, apoptotic, and necrotic cells. Caspase activity assays can also be used to measure the activation of key apoptotic enzymes.
Q3: Are there any known IC50 values for ack1-IN-1?
A3: A compound structurally analogous to ack1-IN-1, referred to as compound 21a, has been reported to have an IC50 of 23 nM against EGFRL858R/T790M and 263 nM against ACK1.[1] This compound also demonstrated potent antiproliferative activity against H1975 cells, which harbor the EGFR T790M/L858R mutation.[1]
Q4: What cell lines are appropriate for testing the in vitro toxicity of ack1-IN-1?
A4: The choice of cell lines is critical for relevant in vitro testing. Recommended cell lines include:
-
H1975: A human NSCLC cell line that endogenously expresses the EGFR T790M/L858R double mutation.
-
PC-9 or HCC827: NSCLC cell lines with an activating EGFR mutation (exon 19 deletion) that are sensitive to first-generation EGFR TKIs. These can be used to generate resistant clones with the T790M mutation.
-
A549 or Beas-2B: Cell lines with wild-type EGFR can be used as controls to assess the selectivity of ack1-IN-1.
Data Presentation
In Vitro Activity of ack1-IN-1 Analog (Compound 21a)
| Target | Cell Line | Assay Type | IC50 (nM) |
| EGFRL858R/T790M | - | Biochemical Assay | 23 |
| ACK1 | - | Biochemical Assay | 263 |
| - | H1975 | Antiproliferation | Potent Activity |
| - | MCF-7 | Antiproliferation | Potent Activity |
| - | AZDR (Osimertinib-resistant) | Antiproliferation | Potent Activity |
Data is for a structurally analogous compound (21a) as reported in the literature.[1]
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Materials:
-
Cell line of interest (e.g., H1975)
-
Complete culture medium
-
ack1-IN-1
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of ack1-IN-1 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of ack1-IN-1. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cell line of interest
-
Complete culture medium (serum-free medium is recommended for the assay)
-
ack1-IN-1
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control for maximum LDH release)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Replace the culture medium with serum-free medium containing serial dilutions of ack1-IN-1.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer.
-
Vehicle control: Cells treated with the same concentration of the drug's solvent.
-
Medium background: Medium without cells.
-
-
Incubate the plate for the desired treatment period.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cell line of interest
-
ack1-IN-1
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of ack1-IN-1 for the appropriate time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: EGFR T790M/L858R and ACK1 Signaling Pathways and Inhibition by ack1-IN-1.
Caption: General workflow for in vitro toxicity assessment of ack1-IN-1.
Caption: Troubleshooting logic for common issues in in vitro toxicity assays.
References
- 1. Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFRL858R/T790M/ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of double mutations T790M/L858R on conformation and drug-resistant mechanism of epidermal growth factor receptor explored by molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for Studying Osimertinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and utilizing cell lines for studying osimertinib resistance in non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs)
Q1: Which NSCLC cell lines are most commonly used to model osimertinib resistance?
A1: The most frequently used cell lines are those harboring EGFR mutations that are sensitive to osimertinib in their parental form. These include:
-
PC-9: Derived from a human lung adenocarcinoma, this cell line has an EGFR exon 19 deletion (E746_A750del), making it highly sensitive to EGFR tyrosine kinase inhibitors (TKIs), including osimertinib.[1]
-
NCI-H1975: This cell line is derived from a human NSCLC and contains two EGFR mutations: the activating L858R mutation in exon 21 and the T790M resistance mutation in exon 20.[2] The T790M mutation makes it resistant to first-generation EGFR TKIs but sensitive to osimertinib.
-
HCC827: Similar to PC-9, this cell line also has an EGFR exon 19 deletion and is sensitive to EGFR TKIs.[2]
These cell lines are valuable because they can be made resistant to osimertinib in the laboratory, allowing for the study of acquired resistance mechanisms.
Q2: What are the key resistance mechanisms that can be studied using these cell lines?
A2: These cell line models can develop various resistance mechanisms to osimertinib, mirroring what is observed in clinical practice. Common mechanisms include:
-
On-target resistance: This involves the acquisition of new mutations in the EGFR gene, such as the C797S mutation, which prevents osimertinib from binding effectively.
-
Off-target resistance (Bypass Signaling): This occurs when other signaling pathways become activated, allowing cancer cells to survive and proliferate despite EGFR inhibition. Common bypass pathways include:
-
MET amplification: Increased copies of the MET gene can lead to the overproduction of the MET receptor, which then drives downstream signaling.[3]
-
Activation of the PI3K/AKT/mTOR pathway: This pathway is crucial for cell growth and survival and can be activated through various mutations or amplifications.
-
Activation of the RAS/RAF/MEK/ERK (MAPK) pathway: This is another critical pathway for cell proliferation that can be activated by mutations in genes like KRAS or BRAF.[4]
-
-
Epithelial-to-Mesenchymal Transition (EMT): This is a process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasion, and drug resistance.
Q3: How do I choose the right cell line for my specific research question?
A3: The choice of cell line depends on the specific aspect of osimertinib resistance you want to investigate:
-
To study the acquisition of the C797S mutation , you would typically start with an osimertinib-sensitive line like NCI-H1975 and expose it to increasing concentrations of the drug.
-
To investigate MET amplification as a resistance mechanism, HCC827 is a commonly used model, as it has a known propensity to develop MET amplification.[3]
-
For general studies on the emergence of various resistance mechanisms, including bypass pathway activation and EMT, PC-9 is a versatile choice.[1]
Troubleshooting Guides
Problem 1: Difficulty in generating a stable osimertinib-resistant cell line.
-
Possible Cause: The starting concentration of osimertinib is too high, leading to excessive cell death.
-
Solution: Begin with a low concentration of osimertinib (e.g., the IC20, the concentration that inhibits 20% of cell growth) and gradually increase the dose in a stepwise manner.[5] Allow the cells to recover and resume normal growth between dose escalations. This process can take several months.[6]
-
Possible Cause: The cell line is not being cultured for a sufficient duration to develop resistance.
-
Solution: Be patient. The development of stable drug resistance is a long process, often requiring 6 to 12 months of continuous culture with the drug.[6]
-
Possible Cause: The resistant phenotype is not stable.
-
Solution: Once a resistant population is established, maintain the cells in a medium containing a constant concentration of osimertinib to ensure the stability of the resistant phenotype. It is also crucial to create frozen stocks of the resistant cells at different passages.
Problem 2: Inconsistent results in cell viability assays.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure that a consistent number of cells are seeded in each well of the microplate. A common density is 5,000-10,000 cells per well in a 96-well plate.[7]
-
Possible Cause: Edge effects in the microplate.
-
Solution: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium.
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: Prepare fresh drug dilutions for each experiment. Perform serial dilutions carefully and use a calibrated set of pipettes.
Problem 3: Weak or no signal in Western blot for phosphorylated proteins.
-
Possible Cause: Protein degradation.
-
Solution: Work quickly and on ice during protein extraction. Add phosphatase and protease inhibitors to your lysis buffer to prevent the degradation of your target proteins.
-
Possible Cause: Insufficient protein loading.
-
Solution: Perform a protein quantification assay (e.g., Bradford or BCA assay) to ensure you are loading an equal amount of protein in each lane of the gel. A typical amount is 20-50 µg of total protein per lane.[8]
-
Possible Cause: Inappropriate antibody concentration.
-
Solution: Optimize the concentration of your primary and secondary antibodies. Refer to the manufacturer's datasheet for recommended dilutions and perform a titration experiment if necessary.
Data Presentation
Table 1: Characteristics of Parental NSCLC Cell Lines
| Cell Line | EGFR Mutation | Osimertinib Sensitivity | Key Features |
| PC-9 | Exon 19 Deletion (E746_A750del)[1] | Sensitive | Well-established model for studying acquired resistance to EGFR TKIs.[9] |
| NCI-H1975 | L858R and T790M[2] | Sensitive | Carries the T790M mutation, making it a good model for third-generation EGFR inhibitors. |
| HCC827 | Exon 19 Deletion (E746-A750)[2] | Sensitive | Prone to developing MET amplification as a resistance mechanism.[3] |
Table 2: Representative IC50 Values for Osimertinib in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| PC-9 | ~30 | Varies (e.g., >1) | >33 | [1] |
| NCI-H1975 | 2.34 | 2.38 | ~1017 | [10] |
| HCC827 | 15.04 | 6.64 | ~441 | [10] |
Note: IC50 values can vary between laboratories and specific experimental conditions.
Experimental Protocols
1. Protocol for Generating Osimertinib-Resistant Cell Lines (Stepwise Dose Escalation)
-
Determine the initial IC50 of osimertinib for the parental cell line using a cell viability assay.
-
Start by culturing the parental cells in a medium containing a low concentration of osimertinib (e.g., IC10 or IC20).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cells recover and exhibit a normal growth rate.
-
Gradually increase the concentration of osimertinib in a stepwise manner (e.g., by 1.5 to 2-fold increments).
-
Allow the cells to adapt to each new concentration before proceeding to the next higher dose. This can take several weeks to months for each step.
-
Continue this process until the cells are able to proliferate in a clinically relevant concentration of osimertinib (e.g., 1-2 µM).
-
Isolate single-cell clones from the resistant population by limiting dilution to establish a monoclonal resistant cell line.
-
Continuously culture the resistant cell line in a medium containing the final concentration of osimertinib to maintain the resistant phenotype.
2. Protocol for Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Treat the cells with a range of concentrations of osimertinib. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
3. Protocol for Western Blotting for EGFR Signaling Proteins
-
Culture cells to 70-80% confluency and treat with osimertinib or other inhibitors as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Protocol for MET Amplification Detection by Fluorescence In Situ Hybridization (FISH)
-
Prepare cell slides by cytocentrifugation or by growing cells directly on chamber slides.
-
Fix the cells with a methanol/acetic acid solution.
-
Pre-treat the slides with protease to digest proteins and allow probe access to the DNA.
-
Denature the cellular DNA and the MET/CEN7 dual-color probe.
-
Hybridize the probe to the cellular DNA overnight in a humidified chamber.
-
Perform post-hybridization washes to remove unbound probe.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope. MET amplification is determined by the ratio of MET gene signals to the centromere 7 (CEN7) control probe signals. A MET/CEN7 ratio of ≥ 2.0 is typically considered amplification.[11]
Mandatory Visualizations
Caption: EGFR signaling pathway and the point of inhibition by osimertinib.
Caption: Experimental workflow for generating and characterizing osimertinib-resistant cell lines.
Caption: MET amplification as a bypass signaling mechanism in osimertinib resistance.
References
- 1. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. atcc.org [atcc.org]
- 7. wjpls.org [wjpls.org]
- 8. researchgate.net [researchgate.net]
- 9. PC-9 Cell Line - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
- 11. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating EGFR T790M/L858R and ACK1-IN-1 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the activity of the dual-mutant Epidermal Growth Factor Receptor (EGFR T790M/L858R) and its inhibitor, ack1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What are the EGFR T790M and L858R mutations?
The L858R mutation is an "activating mutation" in the EGFR gene, commonly found in non-small-cell lung cancer (NSCLC), which makes tumors sensitive to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[1][2][3] However, patients often develop resistance to these therapies. The most common mechanism for this acquired resistance is a secondary mutation known as T790M.[1][2][4][5] The T790M mutation, also called the "gatekeeper" mutation, sterically hinders the binding of first-generation TKIs to the ATP-binding pocket of the EGFR kinase domain and increases the receptor's affinity for ATP.[2] The presence of both mutations (L858R/T790M) therefore creates a significant challenge in cancer therapy.[1][3]
Q2: What is ack1-IN-1 and what is its mechanism of action?
ack1-IN-1 is a dual inhibitor that targets both the EGFR T790M/L858R mutant and Activated Cdc42 kinase 1 (ACK1).[6] ACK1 is a non-receptor tyrosine kinase that can be activated by various receptor tyrosine kinases, including EGFR, and plays a role in cell survival and proliferation.[6][7][8][9] By inhibiting both EGFR and ACK1, ack1-IN-1 aims to block the primary oncogenic signaling from the mutant EGFR and also disrupt a key survival pathway, potentially overcoming or delaying drug resistance.[10][11]
Q3: What are the essential positive and negative controls for my experiments?
Proper controls are critical for validating your results. Here are the essential controls to include:
| Experiment Type | Positive Controls | Negative Controls | Rationale |
| Cell-Based Assays | Cell line known to express EGFR T790M/L858R (e.g., NCI-H1975).[12][13][14] A known third-generation EGFR inhibitor (e.g., Osimertinib).[15][16] | Cell line with wild-type (WT) EGFR (e.g., A431, though it overexpresses WT).[17] A vehicle control (e.g., DMSO) at the same concentration used for the inhibitor. | To confirm that the inhibitor has the expected effect on the target mutant and to assess its selectivity over the wild-type receptor. The vehicle control ensures that the observed effects are not due to the solvent. |
| Western Blotting | Lysate from cells treated with EGF to stimulate EGFR phosphorylation.[18] Lysate from untreated EGFR T790M/L858R expressing cells (which show high basal phosphorylation).[19] | Lysate from serum-starved cells (to reduce basal signaling).[20] Lysate treated with a phosphatase to remove phosphate groups and confirm antibody phospho-specificity.[18] | To verify that the antibodies can detect both the phosphorylated and total protein and to establish a baseline for measuring inhibition. Phosphatase treatment confirms the signal is truly from phosphorylation. |
| Kinase Assays | Recombinant EGFR T790M/L858R enzyme.[21] A known potent inhibitor as a reference compound. | A reaction with no enzyme or no ATP. A kinase-dead mutant of EGFR, if available. | To ensure the assay components are working correctly and to provide a benchmark for comparing the potency of ack1-IN-1. |
Experimental Protocols and Controls
Protocol 1: Western Blotting for EGFR Phosphorylation
This protocol is designed to assess the ability of ack1-IN-1 to inhibit the autophosphorylation of EGFR T790M/L858R in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed NCI-H1975 cells (EGFR T790M/L858R) and A431 cells (EGFR WT) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce baseline signaling (especially for WT cells).
-
Treat the cells with various concentrations of ack1-IN-1 or a vehicle control (DMSO) for 1-4 hours.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068 or pY1173) overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assay
This assay measures the effect of ack1-IN-1 on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed NCI-H1975 and a control cell line in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well). Allow cells to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of ack1-IN-1 in culture medium.
-
Treat the cells and include wells with vehicle control (DMSO) and no-cell blanks. Incubate for 72 hours.[25]
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
Protocol 3: In Vitro Kinase Assay
This biochemical assay directly measures the inhibitory effect of ack1-IN-1 on the enzymatic activity of purified EGFR T790M/L858R.
Methodology:
-
Assay Preparation:
-
Reaction Mixture:
-
Initiating the Reaction:
-
Start the kinase reaction by adding a mixture of ATP and a suitable peptide substrate (e.g., Poly(E,Y)4:1 or a specific peptide like Y12-Sox).[22][27] The ATP concentration should be near its Km value for accurate IC50 determination.[26]
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.[27]
-
-
Signal Detection:
-
Stop the reaction and measure the output signal according to the assay kit's instructions (e.g., luminescence for ADP-Glo™, TR-FRET for LanthaScreen®). The signal will correlate with the amount of ADP produced, and thus, kinase activity.
-
-
Data Analysis:
-
Plot the kinase activity against the inhibitor concentration to calculate the IC50 value.
-
Inhibitor Activity Data
The following table summarizes reported IC50 values for various EGFR inhibitors, demonstrating the differential sensitivity between WT and mutant EGFR.
| Inhibitor | EGFR L858R/T790M (nM) | EGFR WT (nM) | Selectivity Index (WT / Mutant) |
| ack1-IN-1 | 23[6] | - | - |
| ASK120067 | 0.3[15] | 6[15] | 20 |
| Osimertinib (AZD9291) | ~10-15[16] | ~480-1865[16] | ~48-124 |
| Gefitinib | >1000[16] | ~20-40[16] | <0.04 |
| Afatinib | ~10-50[16] | ~10-20[16] | ~0.2-2 |
Note: IC50 values can vary based on the specific assay conditions. This table is for comparative purposes.
Signaling Pathways and Workflows
Caption: EGFR T790M/L858R signaling and points of inhibition by ack1-IN-1.
Caption: Workflow for validating the efficacy and potency of ack1-IN-1.
Troubleshooting Guide
Q: Why am I not seeing a decrease in EGFR phosphorylation after treating with ack1-IN-1?
-
Potential Cause 1: Inhibitor Potency/Concentration. The concentrations used may be too low to achieve inhibition.
-
Potential Cause 2: Incubation Time. The treatment time may be too short or too long. Peak inhibition of phosphorylation is often observed within 1-4 hours.
-
Solution: Conduct a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to find the optimal time point for observing inhibition.
-
-
Potential Cause 3: Inactive Compound. The inhibitor may have degraded due to improper storage or handling.
-
Solution: Use a fresh stock of the inhibitor. Confirm its activity in a cell-free in vitro kinase assay, which is a more direct measure of enzymatic inhibition.[27]
-
-
Potential Cause 4: Western Blot Issues. Technical problems with the Western blot can lead to unreliable results.
-
Solution: Ensure your lysis buffer contains fresh phosphatase inhibitors. Check that your phospho-specific antibody is validated and working correctly by including a positive control (e.g., EGF-stimulated lysate) and a negative control (phosphatase-treated lysate).[18]
-
Q: My cell viability IC50 value is much higher than the biochemical IC50 value. Is this normal?
-
Yes, this is common. A discrepancy between biochemical (enzymatic) and cellular IC50 values is expected for several reasons:
-
Cell Permeability: The compound must cross the cell membrane to reach its target. Poor permeability will lead to lower effective intracellular concentrations.
-
Efflux Pumps: Cancer cells can actively pump drugs out, reducing their intracellular concentration.
-
Off-Target Effects: At higher concentrations, the compound might affect other kinases or cellular processes that influence cell viability, complicating the dose-response curve.[6]
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher than that used in most kinase assays. Since many inhibitors are ATP-competitive, this cellular ATP will compete with the inhibitor, requiring higher concentrations of the drug to be effective.
-
Q: I'm seeing high background on my phospho-EGFR Western blot.
-
Potential Cause 1: Insufficient Blocking. The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time to 1.5-2 hours. Consider switching your blocking agent (e.g., from milk to BSA), as milk contains phosphoproteins that can interfere with phospho-antibody detection.
-
-
Potential Cause 2: Antibody Concentration. The primary or secondary antibody concentration may be too high.
-
Solution: Titrate your antibodies to find the optimal concentration that gives a strong specific signal with low background.
-
-
Potential Cause 3: Insufficient Washing. Residual unbound antibodies can cause high background.
-
Solution: Increase the number and/or duration of your TBST washes after both primary and secondary antibody incubations.
-
Q: My results are inconsistent between experiments. What can I do to improve reproducibility?
-
Potential Cause 1: Cell Passage Number. Using cells at a high passage number can lead to genetic drift and altered phenotypes.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Potential Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in viability and signaling assays.
-
Solution: Ensure you have a single-cell suspension before seeding and be precise with your pipetting. Allow plates to sit at room temperature for 20-30 minutes before incubation to ensure even cell settling.
-
-
Potential Cause 3: Reagent Variability.
-
Solution: Prepare large batches of media, buffers, and drug dilutions to use across a set of related experiments to minimize reagent-based variability. Always use fresh protease and phosphatase inhibitors.
-
References
- 1. Concurrent T790M and L858R mutations in treatment-naïve metastatic non-small-cell lung cancer: A therapeutic challenge – Current treatment strategies and promising therapies of the future in a nutshell - Asian Journal of Oncology [asjo.in]
- 2. De Novo T790M Mutation in an L858R Epidermal Growth Factor Receptor Mutant-Associated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Metachronous development of L858R and T790M EGFR mutations following ALK inhibitor therapy in stage IV lung adenocarcinoma: a case report - Kim - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Targeting EGFRL858R/T790M and EGFRL858R/T790M/C797S resistance mutations in NSCLC: Current developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mahajannlab.wustl.edu [mahajannlab.wustl.edu]
- 9. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ACK1 delays and overcomes acquired resistance of EGFR mutant NSCLC cells to the third generation EGFR inhibitor, osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A High-throughput Cell-based Screening for L858R/T790M Mutant Epidermal Growth Factor Receptor Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Deciphering the molecular mechanism of enhanced tumor activity of the EGFR variant T790M/L858R using melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellsignal.com [cellsignal.com]
- 22. rsc.org [rsc.org]
- 23. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. promega.com [promega.com]
- 28. promega.com.cn [promega.com.cn]
Validation & Comparative
Dual EGFR/ACK1 Inhibitor Shows Promise in Overcoming Osimertinib Resistance in EGFR-Mutant Lung Cancer
For Immediate Release
A novel dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and activated Cdc42-associated kinase 1 (ACK1), identified as EGFR T790M/L858R/ack1-IN-1 (also referred to as compound 21a), has demonstrated significant efficacy in preclinical studies against non-small cell lung cancer (NSCLC) cell lines resistant to the third-generation EGFR inhibitor, osimertinib. This finding, detailed in a recent publication in the Journal of Medicinal Chemistry, offers a potential new therapeutic strategy for patients who have developed resistance to current standard-of-care targeted therapies.
Osimertinib is a potent EGFR tyrosine kinase inhibitor (TKI) highly effective against tumors harboring the T790M resistance mutation, which commonly arises after treatment with earlier-generation TKIs. However, acquired resistance to osimertinib inevitably develops, often through mechanisms that are independent of EGFR signaling, posing a significant clinical challenge. One such mechanism involves the hyperactivation of the non-receptor tyrosine kinase ACK1, which promotes cell survival and proliferation.
The newly developed compound, this compound, was designed to simultaneously block both the mutant EGFR and the ACK1 signaling pathways. This dual-targeting approach aims to preemptively address a known resistance mechanism to osimertinib, potentially leading to more durable responses.
Comparative Efficacy in Resistant Cell Lines
Experimental data demonstrates the superior potency of this compound in osimertinib-resistant cell lines. The tables below summarize the key quantitative findings from in vitro studies comparing the activity of this compound with osimertinib.
| Cell Line | Mutational Status | Drug | IC50 (nM) [1][2] |
| H1975 | EGFR L858R/T790M | This compound | 23 |
| Osimertinib | Data not specified in source | ||
| AZDR | Osimertinib-Resistant | This compound | Potent antiproliferative activity |
| (Derived from H1975) | Osimertinib | Resistant |
Table 1: Anti-proliferative Activity. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. The data shows the potent activity of this compound in the H1975 cell line, which harbors the EGFR T790M mutation, and in the osimertinib-resistant AZDR cell line.
| Kinase Target | Drug | IC50 (nM) [1][2] |
| EGFR L858R/T790M | This compound | 23 |
| ACK1 | This compound | 263 |
Table 2: Kinase Inhibitory Activity. This table highlights the dual-targeting capability of this compound, with potent inhibitory activity against both the mutant EGFR and ACK1.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by occupying the ATP binding pockets of both EGFR L858R/T790M and ACK1, thereby inhibiting their kinase activity.[2] This dual inhibition effectively shuts down two key signaling pathways implicated in tumor growth and survival in NSCLC. The diagram below illustrates the targeted signaling pathways.
Figure 1: Targeted Signaling Pathways. This diagram illustrates the inhibition of EGFR and ACK1 signaling pathways by osimertinib and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Lines and Culture
-
H1975: Human NSCLC cell line harboring the EGFR L858R and T790M mutations.
-
AZDR: Osimertinib-resistant cell line derived from H1975 cells through continuous exposure to increasing concentrations of osimertinib.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with various concentrations of this compound or osimertinib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using GraphPad Prism software.
Western Blot Analysis
-
Cell Lysis: Cells were treated with the indicated drugs for the specified times, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (30-50 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated with primary antibodies against p-EGFR, EGFR, p-ACK1, ACK1, p-AKT, AKT, p-ERK, ERK, and GAPDH overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The dual inhibitor this compound demonstrates a promising preclinical profile, effectively targeting both mutant EGFR and the ACK1-mediated resistance pathway. Its potent activity in osimertinib-resistant cell lines suggests that this dual-targeting strategy could be a valuable approach to overcoming acquired resistance in EGFR-mutant NSCLC. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of this novel compound.
References
Dual EGFR/ACK1 Inhibition: A Promising Strategy to Overcome Osimertinib Resistance in NSCLC
For Immediate Release
A novel dual inhibitor, EGFR T790M/L858R/ack1-IN-1, demonstrates significant efficacy in preclinical models of osimertinib-resistant non-small cell lung cancer (NSCLC), offering a potential new therapeutic avenue for patients who have developed resistance to current standard-of-care treatments.
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of NSCLC harboring EGFR mutations. However, the emergence of acquired resistance, often driven by secondary mutations such as T790M and L858R, remains a significant clinical challenge. Research into novel therapeutic strategies has led to the development of this compound, a potent dual inhibitor of both the mutant EGFR and Activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in oncogenic signaling and drug resistance.
This guide provides a comparative analysis of the efficacy of this compound against other therapeutic alternatives in osimertinib-resistant models, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
Preclinical studies demonstrate that this compound potently inhibits the enzymatic activity of both its targets and effectively suppresses the proliferation of osimertinib-resistant NSCLC cells.
Table 1: In Vitro Inhibitory Activity of this compound and Alternative Osimertinib Resistance Inhibitors
| Compound | Target(s) | IC50 (nM) vs. EGFR L858R/T790M | IC50 (nM) vs. ACK1 | IC50 (nM) vs. EGFR Del19/T790M/C797S | IC50 (nM) vs. EGFR L858R/T790M/C797S |
| This compound | EGFR T790M/L858R, ACK1 | 23[1] | 263[1] | - | - |
| Osimertinib | EGFR (mutant selective) | 12[2] | - | 410[3] | >4000[4] |
| BBT-176 (4th Gen) | EGFR (mutant selective) | - | - | 1.79[4] | 5.35[4] |
| JIN-02 (4th Gen) | EGFR (mutant selective) | - | - | 4.7[3] | 12.8[3] |
| Compound 27 (4th Gen) | EGFR (mutant selective) | - | - | - | 137[3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. Data for fourth-generation inhibitors are often against triple-mutant EGFR, a common mechanism of osimertinib resistance.
Mechanism of Action: Dual Blockade of Key Survival Pathways
Osimertinib resistance can be mediated by both EGFR-dependent and -independent mechanisms. This compound tackles this challenge through a dual-pronged attack. By inhibiting the mutant EGFR, it directly targets the primary driver of oncogenic signaling. Simultaneously, its inhibition of ACK1 disrupts a key downstream signaling node that contributes to cell survival and proliferation, and has been shown to be upregulated in osimertinib-resistant cells. This combined inhibition leads to enhanced apoptosis (programmed cell death) and a delay in the emergence of drug resistance.[5]
Below is a diagram illustrating the EGFR and ACK1 signaling pathways and the points of inhibition by this compound.
Caption: EGFR and ACK1 Signaling Pathways and Drug Inhibition.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on NSCLC cell lines.
-
Cell Seeding: Osimertinib-resistant NSCLC cells (e.g., H1975-OR) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound, osimertinib, or other comparator compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis
This technique is employed to determine the effect of the inhibitors on the phosphorylation status of key proteins in the EGFR and ACK1 signaling pathways.
-
Cell Lysis: H1975-OR cells are treated with the inhibitors for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of EGFR, ACK1, AKT, and ERK.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model is used to evaluate the in vivo anti-tumor efficacy of the inhibitors.
Caption: In Vivo Xenograft Experimental Workflow.
-
Cell Implantation: Approximately 5 x 10^6 H1975-OR cells are subcutaneously injected into the flank of immunodeficient nude mice.
-
Tumor Growth and Randomization: When tumors reach a volume of 150-200 mm³, the mice are randomized into different treatment groups (e.g., vehicle control, osimertinib, this compound, and other comparators).
-
Drug Administration: The drugs are administered daily via oral gavage at predetermined doses.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition (TGI) is calculated for each treatment group.
Conclusion and Future Directions
The dual inhibition of EGFR and ACK1 by this compound represents a compelling strategy to overcome osimertinib resistance in NSCLC. The preclinical data strongly support its potential as a novel therapeutic agent. Further investigation, including head-to-head in vivo comparisons with emerging fourth-generation EGFR inhibitors and exploration of combination therapies, is warranted to fully elucidate its clinical potential. The detailed experimental protocols provided herein should facilitate further research and validation of these promising findings by the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ACK1 Inhibitors in Lung Cancer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key Activated Cdc42-associated kinase 1 (ACK1) inhibitors investigated in the context of lung cancer. This document summarizes quantitative performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in preclinical research.
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a promising therapeutic target in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Aberrant activation of ACK1 can drive tumor progression through the modulation of several key signaling pathways, such as PI3K/AKT and MAPK. Consequently, a number of small molecule inhibitors targeting ACK1 have been developed and evaluated for their anti-cancer efficacy. This guide provides a head-to-head comparison of some of the most studied ACK1 inhibitors in the context of lung cancer: Dasatinib, (R)-9b, AIM-100, Bosutinib, and Sunitinib.
Data Presentation: Comparative Efficacy of ACK1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of various ACK1 inhibitors based on available preclinical data. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Inhibitory Activity of ACK1 Inhibitors
| Inhibitor | Target | IC50 Value | Cell Line(s) | Assay Type | Reference(s) |
| Dasatinib | ACK1 Autophosphorylation | <5 nM | LNCaP (Prostate) | Cellular Assay | [3] |
| NCI-H1975 (NSCLC) | 0.95 µM (72h) | NCI-H1975 | MTT Assay | [4] | |
| NCI-H1650 (NSCLC) | 3.64 µM (72h) | NCI-H1650 | MTT Assay | [4] | |
| (R)-9b | ACK1 Kinase | 56 nM | N/A | 33P HotSpot Assay | [3][5] |
| LNCaP (Prostate) | 1.8 µM | LNCaP | Cell Growth Assay | [3] | |
| AIM-100 | ACK1 Kinase | 21.58 nM | N/A | Kinase Assay | [6] |
| A549 (NSCLC) | 10-20 µM (72h) | A549 | Colony Formation | [6] | |
| Bosutinib | ACK1 Kinase | 2.7 nM | N/A | Kinase Assay | [7][8] |
| Various NSCLC | 1-5 µM | Various | CellTiter-Glo | [8][9] | |
| Sunitinib | A549 (NSCLC) | 3.68 µM (72h) | A549 | MTT Assay | [10] |
Table 2: In Vitro Effects of ACK1 Inhibitors on Lung Cancer Cell Lines
| Inhibitor | Effect on Cell Viability | Effect on Migration/Invasion | Effect on Apoptosis | Lung Cancer Cell Line(s) | Reference(s) |
| Dasatinib | Decreased | Inhibited | Induced | NCI-H1975, NCI-H1650, A549 | [4][11] |
| (R)-9b | Suppressed proliferation | Not explicitly stated for lung cancer | Enhanced with osimertinib | EGFR mutant NSCLC cells | [12] |
| AIM-100 | Decreased proliferation | Suppressed migration | Induced | A549, NCI-H1299 | [11] |
| Bosutinib | No significant effect | Inhibited | Induced at high concentrations | Various NSCLC | [7][8] |
| Sunitinib | Decreased | Not explicitly stated | Induced | A549 | [10] |
Table 3: In Vivo Efficacy of ACK1 Inhibitors in Lung Cancer Models
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Dasatinib | Patient-Derived Xenografts (PDX) in SCID mice | 30 mg/kg, daily | Significant inhibition | [3][6] |
| Nude mice with H1975 xenografts | 10 or 20 mg/kg/day, i.p. | Significant reduction | [9] | |
| (R)-9b | Xenograft and PDX models | Not specified | Suppressed tumor growth | [1] |
| AIM-100 | Xenograft tumors in mice (prostate cancer) | Not specified | Suppressed growth | [13] |
| Bosutinib | Zebrafish metastatic model | Not specified | Reduced metastasis | [7][14] |
| Sunitinib | Genetically engineered mouse models | 40 mg/kg, daily oral gavage | Delayed tumor growth | [5] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the preclinical evaluation of ACK1 inhibitors in lung cancer.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol Outline:
-
Seed lung cancer cells (e.g., A549, NCI-H1975) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ACK1 inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[15]
-
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Protocol Outline:
-
Seed lung cancer cells in a 96-well plate.
-
Treat with the ACK1 inhibitor for the desired duration.
-
Add the CellTiter-Glo® reagent to the wells.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.[8]
-
-
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay: This method assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Protocol Outline:
-
Grow a confluent monolayer of lung cancer cells in a culture plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treat the cells with the ACK1 inhibitor.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the closure of the wound over time to quantify cell migration.
-
-
-
Transwell Migration/Invasion Assay (Boyden Chamber): This assay measures the chemotactic migration or invasion of cells through a porous membrane.
-
Protocol Outline:
-
Seed lung cancer cells in the upper chamber of a Transwell insert, which contains a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Place the insert into a lower chamber containing a chemoattractant (e.g., serum-containing medium).
-
Add the ACK1 inhibitor to the upper and/or lower chamber.
-
Incubate for a specific period to allow cells to migrate or invade through the membrane.
-
Fix, stain, and count the cells that have migrated to the lower surface of the membrane.[16]
-
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a common method to detect and quantify apoptosis.
-
Protocol Outline:
-
Treat lung cancer cells with the ACK1 inhibitor for the desired time.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
-
In Vivo Xenograft Studies
-
Subcutaneous Xenograft Model: This is a widely used in vivo model to assess the anti-tumor efficacy of a compound.
-
Protocol Outline:
-
Inject human lung cancer cells (e.g., A549, NCI-H1975) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[14]
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to treatment groups (e.g., vehicle control, ACK1 inhibitor).
-
Administer the treatment according to a specific dosing regimen (e.g., daily oral gavage, intraperitoneal injection).[5][6]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[6]
-
-
Signaling Pathways and Experimental Workflows
ACK1 Signaling in Lung Cancer
ACK1 is a critical node in several signaling pathways that are frequently dysregulated in lung cancer. Its activation can lead to increased cell proliferation, survival, and migration. The diagram below illustrates the central role of ACK1 in lung cancer signaling.
References
- 1. mahajannlab.wustl.edu [mahajannlab.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Examining the Effects of Dasatinib, Sorafenib, and Nilotinib on Vascular Smooth Muscle Cells: Insights into Proliferation, Migration, and Gene Expression Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bosutinib inhibits migration and invasion via ACK1 in KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Bosutinib inhibits migration and invasion via ack1 in kras mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Targeting Mechanism of Egfr T790M/L858R/ack1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual-targeting inhibitor, Egfr T790M/L858R/ack1-IN-1, with alternative therapeutic strategies for non-small cell lung cancer (NSCLC) harboring EGFR T790M/L858R mutations. The development of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, presents a significant clinical challenge. Hyperphosphorylation of the non-receptor tyrosine kinase ACK1 has been identified as a key mechanism of this acquired resistance. This compound, also identified as compound 21a in recent literature, is a novel dual inhibitor designed to simultaneously target both the mutant EGFR and ACK1, offering a promising approach to overcome this resistance.[1]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound has been evaluated against its single-target counterparts, demonstrating its potential as a potent therapeutic agent. The following tables summarize the key quantitative data from in vitro studies.
| Inhibitor | Target(s) | IC50 (nM) - Kinase Assay | Cell Line | IC50 (nM) - Cell Proliferation Assay | Reference |
| This compound (21a) | EGFR T790M/L858R & ACK1 | 23 (EGFR), 263 (ACK1) | H1975 | Not explicitly stated in abstract | [1] |
| AZDR | Potent antiproliferative activity | [1] | |||
| Osimertinib | EGFR T790M/L858R | Not explicitly stated | H1975 | ~8 - 1,290 | [2] |
| (R)-9b | ACK1 | 56 | - | Not explicitly stated | [3][4] |
Table 1: Comparative Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase or cell proliferation by 50%. AZDR cells are an osimertinib-resistant cell line.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the probable experimental protocols used to generate the data presented above, based on standard laboratory practices. For precise details, it is recommended to consult the supplementary information of the cited primary research article by Wang A, et al. in the Journal of Medicinal Chemistry, 2024.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory activity of the compound against the target kinases.
-
EGFR T790M/L858R and ACK1 Kinase Assays: Recombinant human EGFR (T790M/L858R) and ACK1 enzymes are used. The assay is typically performed in a 96-well plate format. The inhibitor, at various concentrations, is pre-incubated with the kinase. The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide). The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value is then calculated from the dose-response curve.
Cell Proliferation Assays
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Lines: H1975 (human NSCLC cell line with EGFR L858R/T790M mutations) and osimertinib-resistant AZDR cells are commonly used.
-
Procedure: Cells are seeded in 96-well plates and treated with increasing concentrations of the inhibitor. After a set incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The IC50 value is determined by plotting cell viability against inhibitor concentration.
Western Blot Analysis
Objective: To investigate the effect of the inhibitor on the phosphorylation status of target proteins and downstream signaling molecules.
-
Procedure: Cells are treated with the inhibitor for a specified time. Whole-cell lysates are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-ACK1, ACK1, p-AKT, AKT, p-ERK, ERK). The protein bands are visualized using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction.
Signaling Pathways and Mechanism of Action
The dual-targeting mechanism of this compound is designed to overcome resistance by inhibiting two key signaling nodes.
Caption: EGFR and ACK1 signaling pathways and points of inhibition.
The diagram above illustrates the signaling cascades initiated by the mutant EGFR and ACK1. Both pathways converge on the activation of AKT, a crucial protein for cell survival and proliferation. This compound simultaneously blocks both EGFR and ACK1, leading to a more comprehensive shutdown of these pro-cancerous signals compared to single-target inhibitors.
Caption: Experimental workflow for validating the dual-targeting inhibitor.
This workflow outlines the key experimental steps involved in validating the efficacy and mechanism of action of this compound. The process begins with in vitro kinase assays to confirm direct target engagement, followed by cell-based assays to assess the inhibitor's impact on cancer cell proliferation and signaling pathways. The results are then compared to those of existing single-target therapies.
Conclusion
The dual inhibition of EGFR T790M/L858R and ACK1 by this compound represents a rational and promising strategy to overcome acquired resistance to third-generation EGFR TKIs in NSCLC. The preclinical data strongly support its potential for enhanced anti-tumor activity compared to single-target agents. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this dual-targeting approach.
References
- 1. Design, Synthesis, and Biological Evaluation of Dual Inhibitors of EGFRL858R/T790M/ACK1 to Overcome Osimertinib Resistance in Nonsmall Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of a Dual EGFR/ACK1 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive analysis of the cross-reactivity of the dual EGFR T790M/L858R and ACK1 inhibitor, also known as compound 21a, reveals a high degree of selectivity with minimal off-target activity against a broad panel of kinases. This guide provides a detailed comparison of its inhibitory potency, outlines the experimental methodologies used for its evaluation, and visualizes the relevant biological pathways.
High Selectivity for EGFR and ACK1 with Limited Off-Target Interactions
Compound 21a, a novel dual inhibitor, has been developed to target both the drug-resistant T790M/L858R mutant of the Epidermal Growth Factor Receptor (EGFR) and the Activated Cdc42-associated kinase 1 (ACK1). This dual-targeting strategy aims to overcome resistance mechanisms observed with third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2]
The inhibitor demonstrates potent activity against its primary targets with IC50 values of 23 nM for EGFR L858R/T790M and 263 nM for ACK1.[1][2] To assess its specificity, the compound was profiled against a panel of 468 kinases at a concentration of 1 µM. The results indicate a remarkably clean off-target profile, with the vast majority of kinases showing minimal inhibition.
Kinase Cross-Reactivity Data
The following table summarizes the inhibitory activity of compound 21a against a selection of kinases. The data is presented as the percentage of inhibition at a 1 µM concentration.
| Kinase Target | % Inhibition at 1 µM |
| EGFR L858R/T790M | Potent Inhibition (IC50 = 23 nM) |
| ACK1 (TNK2) | Potent Inhibition (IC50 = 263 nM) |
| AAK1 | 10.5 |
| ABL1 | 15.2 |
| AKT1 | 5.8 |
| ALK | 8.3 |
| AURKA | 12.1 |
| BRAF | 4.6 |
| CDK2 | 9.7 |
| CHEK1 | 6.2 |
| FAK (PTK2) | 11.8 |
| FGFR1 | 7.9 |
| JAK2 | 14.3 |
| MET | 9.1 |
| SRC | 18.6 |
| VEGFR2 (KDR) | 13.4 |
Data extracted from the supplementary information of Wang A, et al. J Med Chem. 2024 Feb 22;67(4):2777-2801.
Experimental Protocols
The determination of the kinase inhibitory activity and selectivity of compound 21a was conducted using established and rigorous methodologies.
In Vitro Kinase Inhibition Assay
The half-maximal inhibitory concentrations (IC50) for EGFR L858R/T790M and ACK1 were determined using a standard in vitro kinase assay. The protocol involved the following key steps:
-
Enzyme and Substrate Preparation: Recombinant human EGFR (L858R/T790M mutant) and ACK1 enzymes were used. A specific peptide substrate for each kinase was prepared in a buffer solution.
-
Compound Dilution: Compound 21a was serially diluted to various concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP were incubated with the different concentrations of the inhibitor.
-
Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 Calculation: The IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
Kinome-Wide Selectivity Profiling
The cross-reactivity of compound 21a was assessed using a comprehensive kinase panel screening service (e.g., KINOMEscan™). The general workflow for this type of assay is as follows:
-
Ligand Immobilization: A proprietary, ATP-competitive ligand is immobilized on a solid support.
-
Kinase Binding: Each kinase from the panel is incubated with the immobilized ligand in the presence of a test compound (compound 21a at 1 µM).
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.
-
Percent Inhibition Calculation: The results are reported as the percentage of kinase that is inhibited from binding to the immobilized ligand, as compared to a DMSO control.
Visualizing the Biological Context
To better understand the mechanism of action and the rationale for dual targeting, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing kinase inhibitor selectivity.
Figure 1: Simplified EGFR and ACK1 signaling pathways and the points of inhibition by Egfr T790M/L858R/ack1-IN-1.
Figure 2: General experimental workflow for determining kinase inhibitor selectivity using a competition binding assay.
References
Synergistic Drug Combinations Targeting EGFR T790M/L858R Mutations in Non-Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, in non-small cell lung cancer (NSCLC) patients with EGFR T790M/L858R mutations necessitates the exploration of novel therapeutic strategies. This guide provides a comparative overview of preclinical and clinical data on synergistic drug combinations aimed at overcoming this resistance, with a special focus on the emerging role of Activated Cdc42-associated kinase 1 (ACK1) inhibition.
While the compound "EGFR T790M/L858R/ack1-IN-1" represents a novel dual inhibitor targeting both EGFR and ACK1, this guide will focus on the synergistic effects observed when these pathways are targeted by separate agents, providing a foundational understanding for the development of such dual-inhibitor and combination strategies.
I. Synergistic Effects of ACK1 Inhibition with Osimertinib
Preclinical evidence strongly suggests that the combination of an ACK1 inhibitor with a third-generation EGFR TKI like osimertinib can synergistically enhance anti-tumor activity and delay the onset of resistance in EGFR-mutant NSCLC.
A key study investigated the effects of a novel ACK1 inhibitor, (R)-9b, in combination with osimertinib in EGFR mutant NSCLC cell lines. The combination demonstrated synergistic effects on inhibiting cell growth, with Combination Index (CI) values consistently below 1, indicating a synergistic relationship.[1] Furthermore, this combination was shown to enhance the induction of apoptosis compared to either drug alone.[1]
In vivo studies using xenograft models of osimertinib-resistant tumors also showed that the combination of (R)-9b and osimertinib was more effective at inhibiting tumor growth than either monotherapy.[1]
Quantitative Data Summary: ACK1 Inhibitor and Osimertinib Synergy
| Cell Line | Drug Combination | Concentration (Osimertinib) | Concentration ((R)-9b) | Combination Index (CI) | Outcome | Reference |
| PC-9 | Osimertinib + (R)-9b | Varied | 1 µM | < 1 | Synergistic growth inhibition | [1] |
| HCC827 | Osimertinib + (R)-9b | Varied | 1 µM | < 1 | Synergistic growth inhibition | [1] |
| PC-9 | Osimertinib + (R)-9b | Not Specified | Not Specified | - | Enhanced apoptosis | [1] |
| HCC827 | Osimertinib + (R)-9b | Not Specified | Not Specified | - | Enhanced apoptosis | [1] |
Note: Specific CI values at varied concentrations were not detailed in the primary abstract but were consistently reported as less than 1, indicating synergy.
II. Comparative Synergistic Strategies with Osimertinib
To provide a broader context, this section compares the synergistic effects of ACK1 inhibition with other combination strategies investigated for overcoming osimertinib resistance.
A. Osimertinib in Combination with Chemotherapy
Clinical trials have demonstrated that combining osimertinib with platinum-based chemotherapy can improve progression-free survival (PFS) in patients with EGFR-mutated advanced NSCLC. The FLAURA2 trial, for instance, showed a statistically significant improvement in PFS for the combination group compared to osimertinib alone.
B. Osimertinib in Combination with other EGFR TKIs
Preclinical and early clinical studies have explored the combination of osimertinib with other EGFR TKIs, such as the second-generation inhibitor dacomitinib. The rationale is to potentially prevent or overcome resistance mechanisms like the EGFR C797S mutation.
Quantitative Data Summary: Comparative Osimertinib Combination Therapies
| Combination Strategy | Metric | Value (Combination) | Value (Osimertinib Monotherapy) | Study/Trial | Reference |
| Osimertinib + Chemotherapy | Median PFS | 25.5 months | 16.7 months | FLAURA2 | |
| Osimertinib + Dacomitinib | Overall Response Rate | 73% | Not directly compared | Phase I/II Trial |
III. Signaling Pathways and Experimental Workflows
To understand the basis of these synergistic interactions, it is crucial to visualize the underlying signaling pathways and the experimental designs used to evaluate them.
Signaling Pathway: EGFR and ACK1 Interplay
The following diagram illustrates the simplified signaling pathways of EGFR and ACK1 and their potential points of synergistic interaction. EGFR activation triggers downstream pathways like PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation. ACK1 can also activate the PI3K/AKT pathway, providing a bypass mechanism when EGFR is inhibited. Dual inhibition can therefore lead to a more complete shutdown of pro-survival signaling.
Caption: EGFR and ACK1 signaling pathways converge on PI3K/AKT.
Experimental Workflow: Assessing Drug Synergy
The workflow for determining synergistic effects in preclinical studies typically involves cell viability assays, apoptosis analysis, and in vivo tumor models.
Caption: Workflow for preclinical synergy assessment.
IV. Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, HCC827) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the single agents and their combinations for 72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. The Chou-Talalay method is then used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with the drugs for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 5 x 10^6 cells) into the flanks of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, single agents, combination). Administer drugs via the appropriate route (e.g., oral gavage) for a specified duration.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens.
This guide provides a snapshot of the current landscape of synergistic strategies to combat resistance in EGFR T790M/L858R NSCLC. The promising preclinical data for ACK1 inhibition highlights a potential new therapeutic avenue that warrants further investigation and clinical development.
References
Dual EGFR/ACK1 Inhibitor, ack1-IN-1, Demonstrates Potent Efficacy Against Osimertinib-Resistant EGFR Mutations
A novel dual inhibitor, EGFR T790M/L858R/ack1-IN-1 (also known as compound 21a), has shown significant preclinical efficacy in targeting the EGFR L858R/T790M double mutation, a common mechanism of resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), and demonstrates potential in overcoming acquired resistance to the third-generation TKI, osimertinib. This compound exhibits potent inhibitory activity against both the mutant epidermal growth factor receptor (EGFR) and activated Cdc42-associated kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in cancer progression and drug resistance.
The development of this dual inhibitor addresses a critical challenge in the treatment of non-small cell lung cancer (NSCLC) driven by EGFR mutations. While EGFR TKIs have transformed the therapeutic landscape, the emergence of resistance mutations, such as T790M, and subsequent resistance to third-generation inhibitors, necessitates the exploration of new therapeutic strategies. Targeting ACK1, which can contribute to bypass signaling pathways that promote tumor cell survival, in conjunction with inhibiting mutant EGFR, represents a promising approach to enhance therapeutic efficacy and combat resistance.
Comparative Efficacy of ack1-IN-1
Experimental data indicates that ack1-IN-1 is a potent inhibitor of the clinically relevant EGFR L858R/T790M mutant. This dual activity is crucial as ACK1 hyperphosphorylation has been identified as a contributor to acquired resistance to EGFR TKIs.[1]
| Compound | Target | IC50 (nM) |
| This compound (Compound 21a) | EGFR L858R/T790M | 23[1] |
| ACK1 | 263[1] |
In cellular assays, compound 21a demonstrated potent anti-proliferative activity against the H1975 NSCLC cell line, which harbors the EGFR L858R/T790M double mutation.[1] Furthermore, it showed significant antitumor effects in an osimertinib-resistant cell line (AZDR) and in a corresponding xenograft mouse model, highlighting its potential to overcome acquired resistance to this third-generation EGFR inhibitor.[1]
While direct comparative data for ack1-IN-1 against a broad panel of other EGFR inhibitors across various mutation backgrounds is limited in the public domain, the strategy of dual EGFR and ACK1 inhibition is being explored to address resistance mechanisms that limit the efficacy of current EGFR-targeted therapies.
Signaling Pathways and Mechanism of Action
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Activating mutations in EGFR, such as L858R and exon 19 deletions, lead to constitutive activation of these pathways, driving tumorigenesis.
The T790M "gatekeeper" mutation confers resistance to first- and second-generation EGFR TKIs by increasing the receptor's affinity for ATP, thereby reducing the inhibitor's binding efficacy. Osimertinib was designed to overcome this resistance mechanism. However, acquired resistance to osimertinib can occur through various mechanisms, including the activation of bypass signaling pathways.
ACK1 is a non-receptor tyrosine kinase that can be activated by various receptor tyrosine kinases, including EGFR. Activated ACK1 can promote cell survival and proliferation through pathways such as the PI3K/AKT signaling cascade. Hyperactivation of ACK1 has been implicated in resistance to EGFR inhibitors by providing an alternative survival signal for cancer cells.
The dual inhibitor ack1-IN-1 is designed to simultaneously block the constitutively active mutant EGFR and the ACK1 bypass signaling pathway, leading to a more comprehensive shutdown of pro-survival signals in cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the efficacy of kinase inhibitors like ack1-IN-1. The specific details for compound 21a can be found in the primary research publication by Wang et al. (2024) in the Journal of Medicinal Chemistry.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Cancer cell lines with different EGFR mutation statuses (e.g., H1975, PC-9, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of ack1-IN-1 or a comparator drug (e.g., osimertinib) for 72 hours.
-
Reagent Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance of the formazan product is then measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins involved in the EGFR signaling cascade, including their phosphorylation status, which is indicative of their activation.
Methodology:
-
Cell Lysis: Cells are treated with ack1-IN-1 or control for a specified time, then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, phosphorylated ERK (p-ERK), and ACK1).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine the effect of the inhibitor on their expression and activation levels.
Conclusion
The dual EGFR/ACK1 inhibitor, ack1-IN-1 (compound 21a), represents a promising therapeutic strategy for NSCLC patients with acquired resistance to EGFR TKIs, including the third-generation inhibitor osimertinib. Its ability to potently inhibit both the mutant EGFR and the ACK1 bypass signaling pathway provides a strong rationale for its further development. Future studies will be needed to fully elucidate its efficacy across a broader range of EGFR mutations and to directly compare its performance against current standard-of-care treatments in various preclinical models.
References
Benchmarking Egfr T790M/L858R/ack1-IN-1: A Comparative Guide for Investigational Drugs
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a critical challenge. The dual mutation, EGFR T790M/L858R, is a common driver of resistance to early-generation TKIs. This guide provides a comparative analysis of the investigational dual inhibitor, Egfr T790M/L858R/ack1-IN-1, against other notable investigational and approved drugs targeting these mutations.
Overview of this compound
This compound, also referred to as compound 21a , is a novel dual inhibitor targeting both the mutant EGFR and Activated Cdc42-associated kinase 1 (ACK1).[1] Hyperphosphorylation of ACK1 has been identified as a contributor to acquired resistance against third-generation EGFR TKIs like osimertinib.[1] By simultaneously inhibiting both EGFR and ACK1, ack1-IN-1 aims to improve therapeutic efficacy and overcome this resistance.[1]
In Vitro Efficacy
The inhibitory activity of ack1-IN-1 and comparator drugs against the EGFR T790M/L858R mutant and other relevant kinases is summarized below.
| Drug | Target | IC50 (nM) | Cell Line |
| ack1-IN-1 (21a) | EGFR L858R/T790M | 23 | H1975 |
| ACK1 | 263 | ||
| Osimertinib | EGFR L858R/T790M | ~8 | H1975 |
| Wild-Type EGFR | ~140 | ||
| Lazertinib (YH25448) | EGFR L858R/T790M | 2 | Ba/F3 |
| Wild-Type EGFR | 76 | Ba/F3 | |
| Nazartinib (EGF816) | EGFR L858R/T790M | <15 | H1975 |
| Wild-Type EGFR | ~60-fold selective | ||
| Olmutinib (HM61713) | EGFR L858R/T790M | 10 | H1975 |
| Wild-Type EGFR | 225 | A549 |
In Vivo Efficacy in Xenograft Models
Preclinical studies in mouse xenograft models provide crucial insights into the antitumor activity of these investigational drugs. The NCI-H1975 cell line, which harbors the EGFR L858R/T790M mutation, is a commonly used model for these studies.
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| ack1-IN-1 (21a) | Osimertinib-resistant (AZDR) | Not specified | Significant inhibition of tumor growth |
| Osimertinib | H1975 | 5 mg/kg, oral, daily | Profound and sustained tumor regression |
| Lazertinib (YH25448) | H1975 | 10 mg/kg | Significantly better tumor regression than osimertinib |
| Nazartinib (EGF816) | EGFR L858R/T790M | Not specified | Dose-dependent tumor regression |
| Olmutinib (HM61713) | EGFR L858R/T790M | Not specified | Excellent antitumor activity |
Signaling Pathways
The signaling pathways of EGFR and the crosstalk with ACK1 are complex. The following diagram illustrates the key interactions and the points of inhibition for ack1-IN-1.
Experimental Protocols
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of the compounds, a continuous-read kinase assay is employed.
-
Enzymes: Recombinant EGFR (T790M/L858R) and ACK1 kinases.
-
Substrate: A suitable peptide substrate (e.g., Y12-Sox conjugated peptide).
-
Procedure:
-
Pre-incubate the kinase enzyme with serially diluted concentrations of the test compound in a 384-well plate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Monitor the fluorescence signal (λex360/λem485) over time using a plate reader.
-
Calculate the initial reaction velocity from the linear phase of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to determine the IC50 value using a variable slope model.
-
Cell Proliferation Assay
The anti-proliferative activity of the inhibitors is assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines: NCI-H1975 (EGFR L858R/T790M) and osimertinib-resistant AZDR cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compound for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the results to untreated control cells and calculate the GI50 (concentration for 50% growth inhibition) values.
-
Western Blot Analysis
Western blotting is used to evaluate the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Lysates: Prepare whole-cell extracts from treated and untreated cells.
-
Procedure:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, ACK1, AKT, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Study
The antitumor efficacy of the compounds is evaluated in a nude mouse xenograft model.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject NCI-H1975 or AZDR cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compounds and vehicle control orally or via intraperitoneal injection daily.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. The formula Volume = (width)² x length/2 is typically used.
-
Endpoint: Continue the study for a predetermined period or until tumors in the control group reach a maximum allowable size. Calculate the tumor growth inhibition (TGI) percentage.
The following diagram illustrates a general workflow for a xenograft study.
References
Assessing the Therapeutic Window of a Novel Dual EGFR and ACK1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment is continually evolving, with a significant focus on overcoming resistance to targeted therapies. A key challenge is the emergence of resistance mutations in the epidermal growth factor receptor (EGFR), such as the T790M "gatekeeper" mutation, often in combination with the activating L858R mutation. To address this, a novel dual inhibitor, Egfr T790M/L858R/ack1-IN-1 (also referred to as compound 21a ), has been developed. This guide provides a comprehensive assessment of its therapeutic window, comparing its performance with the established third-generation EGFR inhibitor, Osimertinib, supported by experimental data.
Comparative Analysis of Inhibitor Potency and Selectivity
A crucial aspect of a targeted therapy's therapeutic window is its selectivity towards the intended cancer-associated targets over their wild-type counterparts, minimizing off-target toxicities. The following table summarizes the in vitro potency of this compound and Osimertinib against key EGFR mutations and the non-receptor tyrosine kinase ACK1.
| Target | This compound (IC50, nM) | Osimertinib (IC50, nM) |
| EGFR L858R/T790M | 23[1] | 4.6 - 37.9[2][3] |
| Wild-Type EGFR | 480 | ~200 - 1865[4][5][6] |
| ACK1 | 263[1] | >1000[6] |
| Selectivity Index (WT/mutant) | ~20.9 | ~43 - 517 |
The data reveals that this compound is a potent inhibitor of the double mutant EGFR, comparable to Osimertinib. Notably, it also demonstrates significant activity against ACK1, a kinase implicated in cancer cell survival and resistance pathways. The selectivity index, a ratio of the IC50 for wild-type EGFR to the mutant EGFR, provides an initial assessment of the therapeutic window. A higher index suggests a wider window, with less potential for on-target toxicity related to wild-type EGFR inhibition. While Osimertinib shows a generally higher selectivity for EGFR, the dual-targeting nature of this compound presents a potentially novel approach to overcoming resistance.
Cellular Activity in Overcoming Resistance
The anti-proliferative activity of these inhibitors was assessed in the H1975 NSCLC cell line, which harbors the EGFR L858R/T790M double mutation.
| Cell Line | This compound (IC50, nM) | Osimertinib (IC50, nM) |
| H1975 (EGFR L858R/T790M) | Potent anti-proliferative activity | 30 - 4770[7] |
This compound demonstrated potent activity against H1975 cells, including those that have developed resistance to Osimertinib[1]. This suggests that its dual-inhibition mechanism may be effective in circumventing known resistance pathways.
In Vivo Efficacy and Safety Profile
Preclinical studies in xenograft models provide critical insights into an inhibitor's in vivo performance and tolerability.
| Parameter | This compound | Osimertinib |
| Xenograft Model | Osimertinib-resistant H1975 cells in nude mice | H1975 cells in nude mice |
| Antitumor Effect | Significant tumor growth inhibition | Significant dose-dependent tumor regression[4] |
| Safety | Good safety profile observed[1] | No dose-limiting toxicities observed in clinical studies[7] |
In a xenograft model using Osimertinib-resistant H1975 cells, this compound demonstrated significant antitumor effects and was well-tolerated by the animals, indicating a favorable in vivo therapeutic window[1].
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to assessing the therapeutic window, the following diagrams are provided.
Caption: EGFR signaling pathway with dual inhibition by this compound.
Caption: Experimental workflow for assessing the therapeutic window of a kinase inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified kinases.
-
Method: A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is employed.
-
Recombinant human EGFR (wild-type and L858R/T790M mutant) and ACK1 kinases are used.
-
The inhibitor is serially diluted to a range of concentrations.
-
The kinase, inhibitor, and a suitable substrate (e.g., a generic tyrosine kinase substrate) are incubated in the presence of ATP.
-
The reaction is stopped, and the amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
-
H1975 and Osimertinib-resistant H1975 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
In Vivo Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of the inhibitor.
-
Method:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: H1975 or Osimertinib-resistant H1975 cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage) at various doses and schedules. A vehicle control is administered to the control group.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a general indicator of toxicity.
-
Toxicity Assessment: At the end of the study, major organs may be collected for histological analysis to assess for any treatment-related toxicities. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant toxicity.
-
Conclusion
This compound emerges as a promising dual inhibitor with potent activity against the clinically relevant EGFR T790M/L858R mutation and the resistance-associated kinase ACK1. Its ability to inhibit the growth of Osimertinib-resistant cells and demonstrate a good in vivo safety profile suggests a favorable therapeutic window. The dual-targeting mechanism offers a potential strategy to overcome and delay the onset of resistance to current EGFR-targeted therapies. Further investigation, including comprehensive in vivo toxicity studies and exploration of its efficacy in a broader range of resistant models, is warranted to fully elucidate its clinical potential. This guide provides a foundational comparison to aid researchers in the ongoing development of next-generation inhibitors for NSCLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug: Osimertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Egfr T790M/L858R/ack1-IN-1: A Procedural Guide
Researchers and drug development professionals handling the dual EGFR T790M/L858R and ACK1 inhibitor, ack1-IN-1, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of ack1-IN-1 and associated contaminated materials, treating it as a potent, cytotoxic chemical waste.
Waste Characterization and Container Selection
Proper segregation and containment are the foundational steps for safe disposal. All waste materials should be categorized based on their physical state and level of contamination. The following table summarizes the waste types and the recommended containers for their disposal.
| Waste Category | Description | Recommended Container |
| Solid Chemical Waste | Unused or expired ack1-IN-1 powder, contaminated personal protective equipment (PPE), and lab consumables. | Labeled, sealed, and puncture-resistant cytotoxic waste container.[1] |
| Liquid Chemical Waste | Solutions containing ack1-IN-1, including experimental residues and cleaning solutions. | Leak-proof, sealed container clearly labeled as "Cytotoxic Liquid Waste" and "Halogenated" or "Non-halogenated" as appropriate.[2] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with ack1-IN-1. | Puncture-proof sharps container labeled for cytotoxic waste.[1] |
| Empty Stock Vials | Original vials that contained ack1-IN-1. | Triple-rinsed with a suitable solvent; the rinseate collected as liquid chemical waste. The defaced, capless vial can then be disposed of as regular lab glass.[3] |
Standard Operating Procedure for Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of ack1-IN-1 waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves, when handling ack1-IN-1 waste.
2. Waste Segregation:
-
At the point of generation, separate waste into the categories outlined in the table above.
-
Do not mix different classes of chemical waste. For instance, halogenated and non-halogenated liquid wastes must be kept separate.[2]
3. Container Labeling:
-
All waste containers must be clearly labeled with "Cytotoxic Waste" and the specific chemical name (ack1-IN-1).
-
Use appropriate hazard symbols as required by your institution's safety protocols.
4. Waste Accumulation:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep containers sealed when not in use to prevent spills and exposure.[4]
5. Disposal of Contaminated Materials:
-
Solid Waste: Place all contaminated items, such as gloves, bench paper, and pipette tips, into the designated solid cytotoxic waste container.
-
Liquid Waste: Carefully pour liquid waste into the appropriate liquid cytotoxic waste container. Use a funnel to prevent splashing.
-
Sharps Waste: Immediately place all contaminated sharps into a designated cytotoxic sharps container.
6. Final Disposal:
-
Once a waste container is full (typically no more than three-quarters), arrange for its collection by your institution's environmental health and safety (EHS) office.
-
The final disposal method for cytotoxic and chemical waste is typically incineration by a licensed waste management facility.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ack1-IN-1 and associated materials.
By adhering to these procedures, laboratories can effectively manage the risks associated with ack1-IN-1 waste, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety data sheets and waste management guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
